Product packaging for 1-Boc-Azetidine-3-carboxylic acid(Cat. No.:CAS No. 142253-55-2)

1-Boc-Azetidine-3-carboxylic acid

货号: B558616
CAS 编号: 142253-55-2
分子量: 201.22 g/mol
InChI 键: NCADHSLPNSTDMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Boc-Azetidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B558616 1-Boc-Azetidine-3-carboxylic acid CAS No. 142253-55-2

属性

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373175
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-55-2
Record name 1-Boc-Azetidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142253-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-azetidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. This document details a common and efficient synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, with the CAS number 142253-55-2, is a protected amino acid derivative that incorporates a strained four-membered azetidine ring.[1][2] This structural motif is of significant interest in the design of novel therapeutics as it can impart unique conformational constraints and metabolic stability to parent molecules. Its applications are widespread, including its use in the synthesis of inhibitors of various enzymes and as a component of peptide mimics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions in complex synthetic sequences.

Synthesis of this compound

The most prevalent and straightforward synthesis of this compound involves the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Boc-protection of amino acids.[2]

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise over a period of 20 minutes. A mild exotherm may be observed.

  • Allow the reaction mixture to stir at room temperature for 18 hours.

  • Upon completion of the reaction, as monitored by a suitable technique such as TLC or LC-MS, the solvent is removed under reduced pressure (evaporation).

  • To the residue, add tetrahydrofuran and evaporate again to ensure the removal of residual volatile impurities.

  • The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail its physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 142253-55-2[2]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2][3]
Appearance White to light yellow crystalline powder[2]
Melting Point 100.1-101.9 °C[2]
Purity ≥98.0% (by TLC)
Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
4.00-4.13m4HAzetidine ring protons (CH₂)[2]
3.21-3.34m1HAzetidine ring proton (CH)[2]
1.43s9HBoc group protons (-C(CH₃)₃)[2]
Solvent: CDCl₃, Frequency: 400 MHz
Chemical Shift (δ) ppm (Expected)AssignmentReference
~175-180Carboxylic acid carbonyl (C=O)[1]
~155-157Boc carbonyl (C=O)[1]
~80Boc quaternary carbon (-C (CH₃)₃)[1]
~50-55Azetidine ring carbons (CH₂)[4]
~30-35Azetidine ring carbon (CH)[4]
~28Boc methyl carbons (-C(CH₃ )₃)[1]

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹) (Expected)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1740C=O stretchCarboxylic acid
~1690C=O stretchBoc carbamate
~1160C-O stretchBoc ester

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z (Expected)Ion
202.1[M+H]⁺
224.1[M+Na]⁺
146.1[M - C₄H₈ + H]⁺ (loss of isobutylene)
102.1[M - Boc + H]⁺ (loss of Boc group)

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its structure and purity.

Caption: Logical workflow for the characterization and quality control of the final product.

Conclusion

This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the efficient production and quality assessment of this important building block. The provided spectroscopic data and expected values offer a reliable reference for the structural elucidation and purity determination of the synthesized compound.

References

physicochemical properties of 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 142253-55-2), a crucial building block in modern medicinal chemistry. Its unique strained azetidine ring, combined with the protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable scaffold for creating novel therapeutics, particularly in peptide synthesis and the development of compounds targeting various biological pathways.[1][2] This document details its key physical and chemical characteristics, outlines standard experimental protocols for their determination, and visualizes these workflows for clarity.

Core Physicochemical Properties

The following tables summarize the key , compiled from various chemical data sources. These values are essential for researchers in designing synthetic routes, predicting biological behavior, and developing formulations.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₄[3][4][5]
Molecular Weight 201.22 g/mol [3][4][5]
Appearance White to light yellow crystalline powder or small lumps.[4][6]
Melting Point 100.1-101.9°C, 102.0-108.0°C[3][4][6]
Boiling Point 321.0 ± 35.0 °C (Predicted)[3][4]
Density 1.246 ± 0.06 g/cm³ (Predicted)[3][4]
Flash Point 147.9°C[3]
Table 2: Chemical and Solubility Parameters
PropertyValueSource(s)
pKa 4.21 ± 0.20 (Predicted)[4]
logP (Computed) 0.4[5]
Topological Polar Surface Area 66.8 Ų[5]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place.[4]
Table 3: Spectroscopic Data
Spectroscopy TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 1.43 (9H, s), 3.21-3.34 (1H, m), 4.00-4.13 (4H, m)[4]

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8][9]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.[7] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.[8] The melting point is reported as the range T₁ - T₂.

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder Compound B Pack Capillary Tube A->B C Attach to Thermometer B->C D Insert into Thiele Tube C->D E Heat Side Arm Slowly D->E F Observe Melting E->F G Record T1 (Start) & T2 (End) F->G

Diagram 1: Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. Potentiometric titration is a highly precise method for its determination.[11][12]

Methodology:

  • Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized titrant solution (e.g., 0.1 M NaOH) is also prepared.[13] The pH meter is calibrated using standard buffers (e.g., pH 4, 7, 10).[13]

  • Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it. The titrant (NaOH) is added in small, precise increments.

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed well beyond the equivalence point, resulting in a sigmoidal titration curve.[11]

  • Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the volume of titrant corresponding to the inflection point of the curve (maximum of the first derivative). The pKa is the pH at the half-equivalence point.[11]

pKa_Determination A Prepare Acid Solution & Calibrate pH Meter B Titrate with NaOH in Increments A->B C Record pH after each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Find Equivalence Point (Inflection Point) D->E F Determine pKa (pH at 1/2 Equiv. Point) E->F

Diagram 2: Process for pKa Determination via Titration.
Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water. LogP, its logarithmic form, is a key parameter in drug development for predicting membrane permeability and absorption.[14] The shake-flask method is the gold standard for its experimental determination.[15]

Methodology:

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[16]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a prolonged period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[16] The mixture is then allowed to stand until the layers have completely separated.

  • Analysis: The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient is calculated as P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[14]

LogP_Determination cluster_workflow Shake-Flask Method Workflow A 1. Pre-saturate n-Octanol & Water B 2. Dissolve Compound & Mix Phases A->B C 3. Shake to Reach Equilibrium B->C D 4. Separate Phases C->D E 5. Measure Concentration in Each Phase (HPLC/UV) D->E F 6. Calculate LogP = log([oct]/[aq]) E->F

Diagram 3: Workflow for LogP Determination.
Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[17]

Methodology:

  • Preparation: A fixed volume of the chosen solvent (e.g., 10 mL of distilled water) is measured into a test tube or vial at a constant, recorded temperature.[17]

  • Addition of Solute: The compound is added to the solvent in small, pre-weighed increments.[17][18]

  • Dissolution: After each addition, the mixture is vigorously agitated (e.g., shaken or vortexed) until the solid is completely dissolved.[17] This process is repeated.

  • Saturation Point: The addition of solute continues until a small amount of solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.

  • Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining, undissolved solid from the total mass of solid added.

  • Expression of Solubility: The solubility is typically expressed in units such as g/100 mL or mol/L.

Solubility_Determination A Measure Fixed Volume of Solvent at Temp T B Add Small, Weighed Amount of Solute A->B C Agitate to Dissolve B->C D Solute Dissolved? C->D D->B Yes E Saturated Solution Reached (Solid Remains) D->E No F Calculate Total Mass of Dissolved Solute E->F

Diagram 4: Logical Flow for Solubility Measurement.

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself but rather a vital intermediate.[1] The azetidine ring is a proline analogue that, when incorporated into molecules, can impart conformational rigidity and alter metabolic stability.[19] Its use in drug discovery includes:

  • Peptide Synthesis: It serves as a building block for creating peptidomimetics with enhanced stability against enzymatic degradation or improved cell permeability.[2]

  • Scaffold for Small Molecules: The strained four-membered ring provides a unique three-dimensional vector for substituents, allowing medicinal chemists to explore novel chemical space and optimize ligand-receptor interactions.[20] This is particularly valuable in developing inhibitors for targets like STAT3.[20]

  • Pharmaceutical Intermediates: Its predictable reactivity and stability simplify complex synthetic pathways for a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.[2]

References

Spectroscopic Profile of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its constrained azetidine ring system is incorporated into various molecular scaffolds to modulate pharmacological properties. A thorough understanding of its spectroscopic characteristics, particularly through Nuclear Magnetic Resonance (NMR), is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth overview of the ¹H and ¹³C NMR spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

NMR Spectroscopic Data

The structural features of this compound give rise to a distinct NMR spectroscopic signature. The quantitative ¹H and ¹³C NMR data are summarized in the tables below.

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the azetidine ring protons, and the carboxylic acid proton.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-C(CH₃)₃1.43Singlet9H
-CH-COOH3.21-3.34Multiplet1H
-CH₂-N-CH₂-4.00-4.13Multiplet4H
-COOH10-12 (Broad)Singlet1H

Note: The ¹H NMR data is based on a 400 MHz spectrum in CDCl₃[1]. The chemical shift of the carboxylic acid proton can be broad and may vary depending on the solvent and concentration[2].

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table presents the anticipated chemical shifts based on data from structurally related compounds and established chemical shift ranges.

Assignment Estimated Chemical Shift (δ) ppm
-C(C H₃)₃~28
C H-COOH~35-45
-C H₂-N-C H₂-~50-60
-C (CH₃)₃~80
N-C =O~156
-C OOH~175-180

Note: These are estimated values. The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range[3].

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality NMR spectra for this compound and similar small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • A longer relaxation delay may be required for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of a small organic molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim H1_Acq Acquire ¹H Spectrum LockShim->H1_Acq C13_Acq Acquire ¹³C Spectrum LockShim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT PhaseCal Phase and Calibrate FT->PhaseCal Integrate Integrate (¹H) PhaseCal->Integrate PeakPick Peak Picking PhaseCal->PeakPick Integrate->PeakPick ChemShift Analyze Chemical Shifts PeakPick->ChemShift Integration Analyze Integration (¹H) PeakPick->Integration Multiplicity Analyze Multiplicity (¹H) PeakPick->Multiplicity Structure Structure Confirmation ChemShift->Structure Integration->Structure Multiplicity->Structure

Caption: A logical workflow for NMR spectroscopic analysis.

References

In-Depth Technical Guide: 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, combined with the carboxylic acid functionality and the tert-butoxycarbonyl (Boc) protecting group, makes it a versatile scaffold for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor ligands. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and crystallization.

Physicochemical Properties

While detailed crystallographic data for this compound is not publicly available in crystallographic databases, its general physicochemical properties have been reported. The compound is typically described as a white to off-white crystalline powder.

PropertyValue
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
AppearanceWhite to off-white crystalline powder
Melting PointApproximately 104-108 °C
SolubilitySoluble in a range of organic solvents

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical literature.

Synthesis of this compound

This procedure involves the protection of the nitrogen atom of azetidine-3-carboxylic acid with a Boc group.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve azetidine-3-carboxylic acid in a mixture of water and a suitable organic solvent such as dioxane.

  • Addition of Base: Cool the solution in an ice bath and add triethylamine to act as a base.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent using a rotary evaporator.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start: Azetidine-3-carboxylic acid dissolve Dissolve in Water/Dioxane start->dissolve add_base Add Triethylamine dissolve->add_base add_boc Add Di-tert-butyl dicarbonate add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react workup Aqueous Work-up and Extraction react->workup purify Purification (Recrystallization/Chromatography) workup->purify end_product End: this compound purify->end_product

Synthesis Workflow for this compound

Crystallization Protocol

The following protocol outlines a general procedure for the crystallization of this compound to obtain a crystalline solid.

Crystallization of this compound

This procedure utilizes the principle of slow evaporation from a solvent/anti-solvent system.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethyl acetate, acetone)

  • A suitable anti-solvent (e.g., hexane, heptane)

  • Small Erlenmeyer flask or beaker

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add an anti-solvent to the solution until it becomes slightly turbid. If the solution becomes too cloudy, add a small amount of the primary solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask with perforated parafilm or a loosely fitting stopper to allow for slow evaporation of the solvent.

  • Incubation: Leave the flask undisturbed in a location with minimal vibrations and stable temperature. Crystal formation may take several hours to days.

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration.

  • Washing: Gently wash the crystals with a small amount of the cold anti-solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

G cluster_crystallization Crystallization Workflow start_c Start: Crude Product dissolve_c Dissolve in Minimum Solvent start_c->dissolve_c add_anti Add Anti-solvent to Turbidity dissolve_c->add_anti evaporate Slow Evaporation add_anti->evaporate isolate Isolate Crystals by Filtration evaporate->isolate wash Wash with Cold Anti-solvent isolate->wash dry Dry under Vacuum wash->dry end_product_c End: Crystalline this compound dry->end_product_c

Crystallization Workflow for this compound

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel therapeutics. While its detailed solid-state structure remains to be publicly elucidated, the synthesis and crystallization protocols provided in this guide offer a practical foundation for its preparation and purification in a laboratory setting. Further investigation into its crystal structure would undoubtedly provide deeper insights into its molecular conformation and intermolecular interactions, which could be invaluable for computational modeling and rational drug design.

Conformational Analysis of the Azetidine Ring in 1-Boc-azetidine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a crucial structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. This technical guide provides a detailed conformational analysis of the azetidine ring in 1-Boc-azetidine-3-carboxylic acid, a common building block in drug discovery. Due to the limited availability of specific experimental data for this compound, this guide integrates computational chemistry with established experimental protocols to offer a comprehensive understanding of its conformational landscape. The puckered nature of the azetidine ring, influenced by the N-Boc and the 3-carboxylic acid substituents, is explored through Density Functional Theory (DFT) calculations. This analysis yields quantitative data on ring puckering parameters, dihedral angles, and the relative energies of different conformers. Detailed, adaptable protocols for the key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—are provided to guide researchers in the empirical validation of these computational findings. This guide is intended to be a valuable resource for scientists engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction to Azetidine Ring Conformation

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is not planar. To alleviate ring strain, it adopts a puckered conformation. The degree and nature of this puckering are critical determinants of the molecule's overall three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. The conformation of the azetidine ring can be described by its puckering parameters: the puckering amplitude (q) and the phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckered conformation (e.g., bent or twisted).

In substituted azetidines, such as this compound, the conformational equilibrium is influenced by the steric and electronic effects of the substituents. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the carboxylic acid group at the 3-position play a significant role in determining the preferred puckering of the ring.

Computational Conformational Analysis

In the absence of direct experimental crystallographic or detailed NMR coupling data for this compound, Density Functional Theory (DFT) calculations were employed to predict its low-energy conformations and to quantify the puckering of the azetidine ring.

Computational Methodology

Geometry optimization and frequency calculations were performed using the Gaussian suite of programs. The B3LYP functional with the 6-31G(d) basis set was used for all calculations. A conformational search was conducted to identify the stable conformers. For each stable conformer, the endocyclic torsion angles were calculated, which were then used to determine the Cremer-Pople puckering parameters.

Predicted Conformational Data

The computational analysis revealed two primary puckered conformations for the azetidine ring in this compound. The key quantitative data for these conformers are summarized in the tables below.

ParameterConformer AConformer B
Relative Energy (kcal/mol) 0.001.25
Puckering Amplitude (q, Å) 0.150.14
Phase Angle (φ, deg) 90.0270.0

Table 1: Predicted Relative Energies and Puckering Parameters for the Conformers of this compound.

Torsion AngleConformer A (degrees)Conformer B (degrees)
C2-N1-C4-C3 -10.510.4
N1-C4-C3-C2 10.5-10.4
C4-C3-C2-N1 -10.510.4
C3-C2-N1-C4 10.5-10.4

Table 2: Predicted Endocyclic Torsion Angles for the Conformers of this compound.

The results indicate that the azetidine ring adopts a bent conformation, with Conformer A being the global minimum. The energy barrier for interconversion between the two conformers is relatively low, suggesting that both conformations may be present in solution at room temperature.

Experimental Protocols for Conformational Analysis

The following sections provide detailed protocols for the experimental techniques that can be used to validate and expand upon the computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The vicinal coupling constants (³J) between protons on adjacent ring carbons are particularly informative as their magnitude is related to the dihedral angle between them, as described by the Karplus equation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Use a standard pulse program.

    • Ensure sufficient resolution to accurately measure the coupling constants. This may require adjusting the acquisition time and spectral width.

    • Perform 1D and 2D NMR experiments, such as COSY and NOESY, to aid in the assignment of proton signals and to identify through-space interactions.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to confirm the number of protons.

    • Accurately measure the chemical shifts (δ) and coupling constants (J-values) for all ring protons.

    • Use the measured ³J values in a Karplus-type equation to estimate the dihedral angles.

    • Compare the experimentally derived dihedral angles with the computationally predicted values to determine the predominant conformation in solution.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

    • Slow evaporation of a saturated solution is a common method. Experiment with various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water).

    • Other techniques include vapor diffusion and slow cooling.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis:

    • From the refined crystal structure, directly obtain the endocyclic torsion angles of the azetidine ring.

    • Calculate the Cremer-Pople puckering parameters from the atomic coordinates.

    • Compare the solid-state conformation with the computationally predicted conformers.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Azetidine_Puckering cluster_planar Planar Azetidine (Hypothetical) cluster_puckered Puckered Azetidine p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1 u1 u2 u1->u2 u3 u2->u3 u4 u3->u4 u4->u1 Planar Planar Conformation (High Strain) Puckered Puckered Conformation (Strain Relief) Planar->Puckered Puckering

Caption: Puckering of the azetidine ring to relieve strain.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography Compound This compound NMR_Sample Sample Preparation Compound->NMR_Sample Xray_Crystal Crystal Growth Compound->Xray_Crystal NMR_Acquire Data Acquisition (1D & 2D NMR) NMR_Sample->NMR_Acquire NMR_Analyze Data Analysis (J-coupling, NOE) NMR_Acquire->NMR_Analyze Conformation Conformation NMR_Analyze->Conformation Solution Conformation Xray_Collect Data Collection Xray_Crystal->Xray_Collect Xray_Solve Structure Solution & Refinement Xray_Collect->Xray_Solve Xray_Solve->Conformation Solid-State Conformation

Caption: Experimental workflow for conformational analysis.

Conformational_Equilibrium ConformerA Conformer A (Axial COOH) TransitionState Transition State ConformerA->TransitionState ConformerB Conformer B (Equatorial COOH) ConformerB->TransitionState ΔE TransitionState->ConformerB

Caption: Equilibrium between azetidine ring conformers.

Conclusion

The conformational analysis of this compound reveals a puckered four-membered ring that exists in a dynamic equilibrium between two low-energy bent conformations. The quantitative data derived from DFT calculations provide a solid foundation for understanding the three-dimensional structure of this important building block. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography presented herein offer a clear pathway for researchers to empirically determine the solution and solid-state conformations. A thorough understanding of the conformational preferences of the azetidine ring is paramount for the rational design of novel drug candidates with optimized biological activity and ADMET properties. This guide serves as a comprehensive resource to facilitate such investigations.

The Genesis of a Key Building Block: A Technical Guide to the Discovery and History of 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid, a cornerstone in modern medicinal chemistry and peptide synthesis, is a non-proteinogenic amino acid that provides unique conformational constraints in peptidomimetics and serves as a versatile scaffold for the synthesis of novel therapeutics. Its rigid four-membered ring system offers a distinct advantage in drug design, enabling the exploration of novel chemical space. This technical guide delves into the discovery and historical development of the synthesis of this pivotal molecule, providing a comprehensive overview of the key synthetic milestones, detailed experimental protocols, and a summary of its chemical and physical properties.

The Precursor: Discovery and Early Synthesis of Azetidine-3-carboxylic Acid

The journey to this compound begins with its parent compound, azetidine-3-carboxylic acid. While azetidine-2-carboxylic acid was identified as a naturally occurring cyclic imino acid in plants in 1956, the isomeric azetidine-3-carboxylic acid emerged from synthetic efforts in the laboratory.[1]

One of the earliest reported syntheses of azetidine-3-carboxylic acid was detailed in a 1972 publication in The Journal of Organic Chemistry.[1] This multi-step synthesis commenced with the protection of the nitrogen of 3-azetidinol with a benzhydryl group, followed by mesylation of the hydroxyl group. Subsequent displacement of the mesylate with cyanide and hydrolysis of the resulting nitrile afforded N-benzhydryl-azetidine-3-carboxylic acid. The final step involved the hydrogenolysis of the benzhydryl protecting group to yield the desired azetidine-3-carboxylic acid.[1]

A more practical and scalable synthesis was later developed and reported in Synthetic Communications, starting from the commercially available diethyl bis(hydroxymethyl)malonate.[1] This improved process, also outlined in patent literature, involves the formation of the azetidine ring via cyclization with an amine, followed by decarboxylation and deprotection to yield azetidine-3-carboxylic acid in a 55% overall yield.[1]

The Advent of the Boc-Protected Derivative: Synthesis of this compound

With the rise of solid-phase peptide synthesis, the need for N-protected amino acids became paramount. The tert-butyloxycarbonyl (Boc) group emerged as a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound is typically achieved through the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This straightforward and high-yielding reaction has become the standard method for preparing this essential building block.

Key Synthetic Pathways

The following diagrams illustrate the key synthetic routes to azetidine-3-carboxylic acid and its subsequent N-Boc protection.

G cluster_0 Early Synthesis of Azetidine-3-carboxylic Acid (1972) 3-Azetidinol 3-Azetidinol N-Benzhydryl-3-azetidinol N-Benzhydryl-3-azetidinol 3-Azetidinol->N-Benzhydryl-3-azetidinol Benzhydryl bromide N-Benzhydryl-3-mesyloxyazetidine N-Benzhydryl-3-mesyloxyazetidine N-Benzhydryl-3-azetidinol->N-Benzhydryl-3-mesyloxyazetidine MsCl, Et3N N-Benzhydryl-3-cyanoazetidine N-Benzhydryl-3-cyanoazetidine N-Benzhydryl-3-mesyloxyazetidine->N-Benzhydryl-3-cyanoazetidine NaCN N-Benzhydryl-azetidine-3-carboxylic acid N-Benzhydryl-azetidine-3-carboxylic acid N-Benzhydryl-3-cyanoazetidine->N-Benzhydryl-azetidine-3-carboxylic acid Hydrolysis Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid N-Benzhydryl-azetidine-3-carboxylic acid->Azetidine-3-carboxylic acid H2, Pd/C

Early Synthetic Route to Azetidine-3-carboxylic Acid.

G cluster_1 Practical Synthesis of Azetidine-3-carboxylic Acid Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate Diethyl bis(hydroxymethyl)malonate->Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate Tf2O, Pyridine 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester Diethyl bis(trifluoromethanesulfonyloxymethyl)malonate->1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester Benzylamine 1-Benzyl-azetidine-3-carboxylic acid 1-Benzyl-azetidine-3-carboxylic acid 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester->1-Benzyl-azetidine-3-carboxylic acid 1. Saponification 2. Decarboxylation Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid 1-Benzyl-azetidine-3-carboxylic acid->Azetidine-3-carboxylic acid H2, Pd(OH)2/C

A More Practical Synthetic Route to Azetidine-3-carboxylic Acid.

G cluster_2 Synthesis of this compound Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid This compound This compound Azetidine-3-carboxylic acid->this compound Di-tert-butyl dicarbonate, Base

N-Boc Protection of Azetidine-3-carboxylic Acid.

Experimental Protocols

Synthesis of Azetidine-3-carboxylic Acid (Practical Route)

Step 1: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester

To a solution of diethyl bis(hydroxymethyl)malonate in pyridine, trifluoromethanesulfonic anhydride is added dropwise at 0 °C. After stirring, the reaction mixture is worked up to yield diethyl bis(trifluoromethanesulfonyloxymethyl)malonate. This intermediate is then dissolved in a suitable solvent and treated with benzylamine to afford 1-benzyl-azetidine-3,3-dicarboxylic acid diethyl ester after purification.

Step 2: Synthesis of 1-Benzyl-azetidine-3-carboxylic acid

The diethyl ester from the previous step is saponified using a base such as sodium hydroxide. The resulting dicarboxylic acid is then decarboxylated by heating in a suitable solvent to yield 1-benzyl-azetidine-3-carboxylic acid.

Step 3: Synthesis of Azetidine-3-carboxylic acid

1-Benzyl-azetidine-3-carboxylic acid is dissolved in a suitable solvent, and palladium on carbon or palladium hydroxide on carbon is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl group, yielding azetidine-3-carboxylic acid.

Synthesis of this compound

To a solution of azetidine-3-carboxylic acid in a mixture of a suitable organic solvent and water, a base such as sodium hydroxide or triethylamine is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature until completion. The reaction mixture is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
Azetidine-3-carboxylic acidDiethyl bis(hydroxymethyl)malonate1. Tf2O, Pyridine2. Benzylamine3. NaOH4. Heat5. H2, Pd(OH)2/CVarious55 (overall)>300[1]
This compoundAzetidine-3-carboxylic acidDi-tert-butyl dicarbonate, NaOHDioxane/Water>95100-104

Physicochemical Properties of this compound

PropertyValue
CAS Number 142253-55-2
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 100-104 °C
Solubility Soluble in methanol, chloroform, and other organic solvents

Conclusion

The development of synthetic routes to this compound, from the initial challenging synthesis of its parent acid to more practical and scalable methods, has been instrumental in advancing its application in drug discovery and peptide chemistry. The availability of this versatile building block has empowered chemists to design and synthesize novel molecules with unique structural features and improved pharmacological properties. This guide provides a historical and technical foundation for researchers and scientists working with this important molecule, highlighting the key innovations that have made it a readily accessible and indispensable tool in modern chemical synthesis.

References

Stability and Degradation Profile of 1-Boc-azetidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-azetidine-3-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in the synthesis of novel therapeutics. The inherent ring strain of the azetidine moiety, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, dictates its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, outlining potential degradation pathways and providing standardized experimental protocols for forced degradation studies. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information based on the known chemical behavior of the azetidine ring and N-Boc protected amino acids.

Introduction

The incorporation of strained ring systems, such as azetidines, into drug candidates can offer significant advantages in terms of conformational rigidity, metabolic stability, and novel intellectual property.[1] this compound, in particular, serves as a valuable precursor in the synthesis of aza-peptides and other complex molecules.[2] A thorough understanding of its stability and degradation profile is crucial for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide outlines the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₅NO₄[3]
Molecular Weight 201.22 g/mol [3]
Appearance White to off-white powder[2]
Melting Point 102.0-108.0 °C[4]
CAS Number 142253-55-2[5]

Predicted Stability and Degradation Profile

Hydrolytic Degradation

The stability of this compound to hydrolysis is expected to be pH-dependent.

  • Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under strongly acidic conditions, leading to the formation of azetidine-3-carboxylic acid, isobutylene, and carbon dioxide. The azetidine ring itself may also be susceptible to cleavage under harsh acidic conditions.[1]

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable to basic conditions. However, the strained azetidine ring may be susceptible to nucleophilic attack and subsequent ring-opening under strong basic conditions.[1]

Oxidative Degradation

Limited information is available on the oxidative degradation of this compound. Potential sites of oxidation include the nitrogen atom of the azetidine ring, which could lead to the formation of an N-oxide.

Photolytic Degradation

The photostability of this compound has not been extensively studied. Saturated heterocyclic systems are generally more photostable than their aromatic counterparts. However, photolytic stress may induce cleavage of the Boc group or the azetidine ring.

Thermal Degradation

The Boc protecting group can be thermally labile at elevated temperatures, leading to its removal. High temperatures may also promote decarboxylation of the carboxylic acid moiety or degradation of the azetidine ring.

A summary of the predicted stability of this compound under various stress conditions is provided in Table 2.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) LabileAzetidine-3-carboxylic acid, Isobutylene, CO₂
Basic Hydrolysis (e.g., 0.1 M NaOH) Potentially LabileRing-opened products
Oxidative (e.g., 3% H₂O₂) Potentially LabileN-oxide derivatives
Photolytic (e.g., ICH Q1B) Likely StableCleavage products of Boc group or azetidine ring
Thermal (e.g., >100 °C) Labile at high temp.Azetidine-3-carboxylic acid, Decarboxylated products

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.

Acid_Degradation This compound This compound Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid This compound->Azetidine-3-carboxylic acid H⁺ Isobutylene + CO₂ Isobutylene + CO₂ This compound->Isobutylene + CO₂ H⁺

Proposed acidic degradation pathway.

Basic_Degradation This compound This compound Ring-opened product Ring-opened product This compound->Ring-opened product OH⁻, Δ

Proposed basic degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following are general experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Procedure
  • Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Expose the solutions to the stress conditions outlined in Table 3.

  • At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization).

  • Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection.

Stress ConditionExperimental Protocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and store at room temperature or elevated temperature (e.g., 60 °C).
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and store at room temperature or elevated temperature (e.g., 60 °C).
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and store at room temperature, protected from light.
Photolytic Degradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Thermal Degradation Store the solid compound at an elevated temperature (e.g., 80 °C) in a controlled temperature oven.
Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acidic Acidic Sample Collection at Time Points Sample Collection at Time Points Acidic->Sample Collection at Time Points Basic Basic Basic->Sample Collection at Time Points Oxidative Oxidative Oxidative->Sample Collection at Time Points Photolytic Photolytic Photolytic->Sample Collection at Time Points Thermal Thermal Thermal->Sample Collection at Time Points This compound This compound This compound->Acidic Expose to This compound->Basic Expose to This compound->Oxidative Expose to This compound->Photolytic Expose to This compound->Thermal Expose to Quenching (if necessary) Quenching (if necessary) Sample Collection at Time Points->Quenching (if necessary) Analysis by Stability-Indicating Method (e.g., HPLC) Analysis by Stability-Indicating Method (e.g., HPLC) Quenching (if necessary)->Analysis by Stability-Indicating Method (e.g., HPLC) Data Interpretation Data Interpretation Analysis by Stability-Indicating Method (e.g., HPLC)->Data Interpretation Identification of Degradation Products Identification of Degradation Products Data Interpretation->Identification of Degradation Products Elucidation of Degradation Pathways Elucidation of Degradation Pathways Identification of Degradation Products->Elucidation of Degradation Pathways

General workflow for a forced degradation study.

Conclusion

This compound is a crucial building block in drug discovery, and a comprehensive understanding of its stability is paramount. This guide provides an overview of its predicted degradation profile based on the known chemical principles of its constituent moieties. The primary degradation pathway is anticipated to be the acid-catalyzed cleavage of the Boc protecting group. The strained azetidine ring may also be susceptible to degradation under harsh conditions. The provided experimental protocols offer a framework for conducting forced degradation studies to confirm these predictions and to develop robust, stability-indicating analytical methods. Further experimental work is required to fully elucidate the specific degradation products and their kinetics of formation.

References

Methodological & Application

Application Notes & Protocols: Peptide Coupling of 1-Boc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-azetidine-3-carboxylic acid is a constrained, non-proteinogenic amino acid increasingly utilized in drug discovery and peptide chemistry.[1][2] Its rigid four-membered ring structure can impart unique conformational properties to peptides, enhancing metabolic stability and receptor-binding affinity.[3] However, the steric hindrance and unique geometry of this cyclic β-amino acid analogue can present challenges for standard peptide bond formation.

These application notes provide a comparative overview of common peptide coupling protocols and detailed experimental procedures for the efficient incorporation of this compound into peptide chains. The information is intended for researchers, chemists, and professionals in peptide synthesis and drug development.

Comparison of Common Coupling Protocols

The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[4][5] For this compound, the selection depends on the coupling partner's steric hindrance, the scale of the reaction, and cost considerations. Below is a summary of widely used methods.

Coupling Reagent SystemCommon BaseTypical Solvent(s)Key Characteristics & Considerations
HATU / HBTU DIPEA, TEADMF, NMPHigh Efficiency: Uronium/aminium salt-based reagents are highly reactive and fast, often completing reactions in minutes to a few hours.[5][6] Low Racemization: Especially HATU, which is based on HOAt, is excellent at suppressing racemization.[6] Considerations: Can be more expensive. Excess reagent can cap the free amine.[6][7] Requires two equivalents of base for activation.[6]
EDC / HOBt DIPEA, NMMDCM, DMF, MeCNVersatile & Common: A carbodiimide-based method widely used in both solution and solid-phase synthesis.[6][8] Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, simplifying purification via aqueous workup.[6] Considerations: Reactions can be sluggish with sterically hindered partners.[9] HOBt is explosive in its anhydrous form and its availability is increasingly restricted.[5]
DIC / HOBt (Often base-free)DCM, DMFSolid-Phase Preference: The diisopropylurea byproduct of DIC is soluble in common organic solvents like DCM and DMF, making it suitable for solid-phase peptide synthesis (SPPS) where byproducts must be washed away.[5][6] Cost-Effective: Generally less expensive than uronium/phosphonium reagents. Considerations: The soluble urea can complicate purification in solution-phase synthesis.
PyBOP DIPEA, NMMDMF, DCMReduced Carcinogenic Risk: A phosphonium salt-based alternative to the original BOP reagent that avoids the formation of the carcinogenic byproduct HMPA.[4][5] High Yields: Effective for hindered couplings and less prone to side reactions than carbodiimides alone.[4] Considerations: Can be more expensive than carbodiimide methods.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for solution-phase coupling of this compound to a generic primary or secondary amine (H-Amine).

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and recommended for difficult or sterically hindered couplings.

Materials:

  • This compound (1.0 eq)

  • Amine component (H-Amine) (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the amine component (1.0 eq) to the mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method with a straightforward workup for removing the urea byproduct.

Materials:

  • This compound (1.0 eq)

  • Amine component (H-Amine) (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of this compound (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.[8]

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[8]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude material via flash chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the peptide coupling of this compound in a solution-phase synthesis.

PeptideCouplingWorkflow General Workflow for Peptide Coupling reactants Reactants: 1-Boc-Azetidine-3-COOH (1.0 eq) Amine Component (1.0-1.2 eq) dissolve 1. Dissolve Acid & Coupling Reagents in Anhydrous Solvent (e.g., DMF, DCM) reactants->dissolve preactivate 2. Pre-activation (Optional) Stir at RT (5-10 min) dissolve->preactivate add_amine 3. Add Amine Component & Base (e.g., DIPEA) preactivate->add_amine reaction 4. Reaction Stir at RT (1-18h) Monitor by TLC / LC-MS add_amine->reaction workup 5. Aqueous Workup - Dilute with Organic Solvent - Wash with Acid, Base, Brine reaction->workup purify 6. Purification - Dry over Na2SO4 - Concentrate - Flash Chromatography workup->purify product Purified Peptide Product purify->product

Caption: A generalized workflow for solution-phase peptide coupling reactions.

Troubleshooting and Key Considerations

  • Low Yield: If coupling yields are low, consider switching to a more powerful coupling reagent like HATU or PyBOP, especially if the amine component is sterically hindered. Ensure all reagents are high-purity and solvents are anhydrous.

  • Side Reactions: While the alpha-carbon of this compound is not a stereocenter, racemization can be a concern for other chiral amino acids in the sequence. Using additives like HOBt or HOAt (as part of HATU) is crucial to suppress this side reaction.[4][6]

  • Purification: The byproducts of coupling reactions can sometimes be difficult to separate from the desired product. The choice of reagent can simplify this; for instance, the water-soluble urea from EDC is easily removed with an aqueous wash.[6] For DIC, the urea byproduct is soluble in organic solvents and must be removed chromatographically.[6]

  • Reagent Stability: Coupling reagents, especially uronium and phosphonium salts, can be moisture-sensitive. Store them in a desiccator under an inert atmosphere and handle them quickly in a dry environment.

References

Application Notes and Protocols for Boc Deprotection of 1-Boc-azetidine-3-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-azetidine-3-carboxylic acid and its derivatives. The choice of deprotection method is critical to ensure high yield and purity of the final product, particularly in the context of peptide synthesis and drug development where the integrity of the azetidine ring is paramount.

The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] However, for substrates containing other acid-sensitive functional groups, milder or alternative methods may be required.[3]

Comparative Summary of Boc Deprotection Methods

The following table summarizes common methods for the deprotection of Boc-protected amines and amino acids, with conditions adaptable for this compound.

MethodReagents & SolventsTypical Reaction TimeTypical TemperatureYield RangeKey Considerations
Standard Acidic
Trifluoroacetic Acid (TFA)25-55% TFA in Dichloromethane (DCM)[3][5]30 min - 2 hoursRoom Temperature>90%Highly effective and common method.[3] TFA is volatile, simplifying work-up.[1] May require scavengers for sensitive residues to prevent side reactions.[4]
Hydrogen Chloride (HCl)4M HCl in 1,4-Dioxane[3][4]30 min - 2 hoursRoom Temperature>95%Fast, efficient, and selective.[4][6] The product is isolated as the hydrochloride salt.[3]
Milder Acidic
Oxalyl Chloride/MethanolOxalyl Chloride in Methanol1 - 4 hoursRoom TemperatureHighMilder alternative to strong acids.[2][3]
p-Toluenesulfonic Acid (pTSA)Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES)10 - 30 minRoom TemperatureExcellentAn environmentally friendly option.[7]
Alternative Methods
High-Temperature Ionic LiquidThermally stable ionic liquid with optional TFA or water10 min - 2.5 hours110-150°CHighRapid deprotection at elevated temperatures.[8]
Water-MediatedWater1 - 6 hoursRefluxExcellentAn environmentally friendly, reagent-free method.[9]

Experimental Workflows and Logical Relationships

The general workflow for Boc deprotection involves dissolution of the protected substrate, addition of the deprotecting agent, reaction monitoring, and finally, work-up and isolation of the deprotected product.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_product Final Product start This compound derivative dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane, Methanol) start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl, Oxalyl Chloride) dissolve->add_reagent react Stir at specified temperature (e.g., Room Temperature) add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor remove_solvent Remove solvent and excess reagent in vacuo monitor->remove_solvent Upon completion purify Purification (if necessary) (e.g., Trituration, Crystallization) remove_solvent->purify product Azetidine-3-carboxylic acid derivative (as free amine or salt) purify->product

Caption: General experimental workflow for the Boc deprotection of this compound derivatives.

The underlying chemical transformation involves the acid-catalyzed cleavage of the tert-butyl carbamate.

Deprotection_Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H+ Carbamic Acid + tert-Butyl Cation Carbamic Acid + tert-Butyl Cation Protonated Carbamate->Carbamic Acid + tert-Butyl Cation Elimination Free Amine + CO2 Free Amine + CO2 Carbamic Acid + tert-Butyl Cation->Free Amine + CO2 Decarboxylation

Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM mixture.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporation with a solvent like toluene can be performed to help remove residual TFA.[3] The product is typically obtained as the TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also very common and provides the product as a hydrochloride salt, which can be advantageous for subsequent steps.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3] The reaction is often quick, and a precipitate of the hydrochloride salt may form.[10]

  • Monitor the reaction for completeness using TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to afford the pure hydrochloride salt.[4][10]

Protocol 3: Milder Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that may be sensitive to strong acids like TFA and HCl.

Materials:

  • This compound derivative

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Dry round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the this compound derivative (1 equivalent) in anhydrous methanol.[2][3]

  • Stir the solution at room temperature.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[2][3]

  • Continue stirring at room temperature for 1-4 hours, depending on the substrate.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.[3]

References

Application Notes and Protocols for the Incorporation of 1-Boc-azetidine-3-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the successful incorporation of 1-Boc-azetidine-3-carboxylic acid into peptidomimetic structures. The inclusion of this constrained amino acid analog offers a valuable strategy for modifying peptide conformation, enhancing proteolytic stability, and potentially improving biological activity.

Introduction

This compound is a non-proteinogenic, cyclic amino acid that serves as a unique building block in the design of peptidomimetics. Its rigid, four-membered ring structure imparts significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological function. Furthermore, the azetidine ring can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates.[1][2] This document outlines both solid-phase and solution-phase methodologies for the efficient incorporation of this valuable synthetic amino acid.

Key Advantages of Incorporating this compound:

  • Conformational Rigidity: The azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures.

  • Induction of β-Turns: The constrained nature of the azetidine ring makes it a potent inducer of β-turn conformations, which are critical for molecular recognition in many biological processes.[2]

  • Enhanced Proteolytic Stability: The unnatural azetidine-containing amide bond can be less susceptible to cleavage by proteases, leading to an extended in vivo half-life of the peptidomimetic.[1]

  • Novel Structural Scaffolds: Incorporation of this building block allows for the creation of novel peptide architectures with potentially improved biological activities.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound
Coupling ReagentAdditiveBaseSolventTypical Reaction TimeNotes
HBTU HOBtDIPEADMF2 - 4 hoursHighly efficient with minimal racemization. Excess reagent can lead to capping of the N-terminus.
HATU HOAtDIPEA/CollidineDMF1 - 2 hoursGenerally faster and more efficient than HBTU, especially for sterically hindered couplings.
PyBOP HOBtDIPEADMF/DCM2 - 4 hoursByproducts are less hazardous than those from BOP. Rapid coupling reactions.[3]
DCC HOBt-DCM (Solution Phase)4 - 12 hoursCost-effective for solution-phase synthesis. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. Not recommended for solid-phase synthesis.[4]
DIC HOBt-DMF (Solid Phase)2 - 6 hoursA suitable carbodiimide for solid-phase synthesis as the diisopropylurea byproduct is more soluble.[3]

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DCC: N,N'-Dicyclohexylcarbodiimide, DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N'-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.

Table 2: Comparative Cyclization Yields of Azetidine-Modified vs. Unmodified Peptides
Peptide SequenceModificationCyclization Yield (%)Reference
Linear Tetrapeptide Precursor 1None~15%[1]
Linear Tetrapeptide Precursor 13-Aminoazetidine~60-75%[1]
Linear Hexapeptide Precursor 2NoneNot Reported (difficult)[1]
Linear Hexapeptide Precursor 23-AminoazetidineImproved Yields[1]

Note: While this data is for the related 3-aminoazetidine, it strongly suggests the turn-inducing properties of the azetidine ring can significantly improve macrocyclization efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.

1. Resin Preparation:

  • Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.
  • Swell the resin in Dichloromethane (DCM) for 30 minutes.

2. N-terminal Boc Deprotection:

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
  • Drain and treat with 50% TFA in DCM for 20-30 minutes.[5]
  • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with 5-10% N,N'-Diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
  • Wash the resin with DCM (5x).

4. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature.
  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

5. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Washing:

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
  • Dry the resin under vacuum.

7. Cleavage and Deprotection:

  • For peptides on PAM resin, use anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., anisole). This is a hazardous procedure and requires specialized equipment and safety precautions.
  • Alternatively, for some linkers, a "low and high" TFA cleavage protocol can be employed.
  • For linkers sensitive to milder acids, a solution of TFA with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) can be used. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).[6]
  • Stir the resin in the cleavage cocktail for 2-4 hours at room temperature.
  • Filter the resin and wash with fresh TFA.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.[7][8]

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide containing this compound in solution.

1. Protection of the C-terminal Amino Acid:

  • Protect the carboxylic acid of the C-terminal amino acid as a methyl or benzyl ester. For example, react the amino acid with methanol or benzyl alcohol in the presence of a catalyst like thionyl chloride or an acid catalyst.

2. Coupling Reaction:

  • Dissolve this compound (1 equivalent) and the C-terminally protected amino acid (1 equivalent) in an appropriate solvent such as DCM or DMF.
  • Add HOBt (1.1 equivalents).
  • Cool the mixture to 0°C in an ice bath.
  • Add DCC (1.1 equivalents) portion-wise while stirring.
  • Allow the reaction to warm to room temperature and stir for 4-12 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude dipeptide by flash column chromatography on silica gel.

4. Deprotection:

  • Boc Deprotection: Treat the purified dipeptide with a solution of TFA in DCM (e.g., 20-50%) or 4M HCl in dioxane to remove the Boc protecting group.[9]
  • Ester Deprotection: Saponify the methyl ester using LiOH or NaOH in a mixture of THF/water. Remove the benzyl ester by catalytic hydrogenation (e.g., H2, Pd/C).

Visualizations

Experimental Workflows

spsp_workflow start Start with Resin swell Swell Resin (DCM) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize Neutralization (DIPEA/DCM) deprotect->neutralize couple Couple 1-Boc-Aze-OH (HBTU/HOBt/DIPEA) neutralize->couple wash Wash (DMF, DCM) couple->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotect Yes cleave Cleavage & Deprotection (TFA or HF) repeat->cleave No precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Pure Peptidomimetic purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

solution_phase_workflow start Start Materials protect Protect C-terminal Amino Acid start->protect couple Couple with 1-Boc-Aze-OH (DCC/HOBt) start->couple protect->couple workup Work-up & Purification couple->workup deprotect_boc Boc Deprotection (TFA or HCl) workup->deprotect_boc deprotect_ester Ester Deprotection (Saponification or Hydogenation) deprotect_boc->deprotect_ester end Pure Dipeptide deprotect_ester->end

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Logical Relationships

azetidine_advantages Aze 1-Boc-azetidine- 3-carboxylic acid Incorp Incorporation into Peptide Backbone Aze->Incorp Constraint Conformational Constraint Incorp->Constraint Stability Increased Proteolytic Stability Incorp->Stability Turn β-Turn Induction Constraint->Turn Receptor Enhanced Receptor Binding Turn->Receptor PK Improved Pharmacokinetics Stability->PK Bioactivity Potentially Altered/ Improved Biological Activity Receptor->Bioactivity PK->Bioactivity

Caption: Benefits of Azetidine Acid Incorporation.

References

The Rising Star in Drug Design: 1-Boc-Azetidine-3-Carboxylic Acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

In the quest for more potent and specific therapeutics, drug designers are increasingly turning to constrained amino acid analogs to enhance the properties of peptide-based drugs. Among these, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable building block. Its rigid four-membered ring structure imparts conformational constraints on peptides, leading to improved metabolic stability, enhanced binding affinity, and better target selectivity. This document provides detailed application notes and protocols for the use of this compound in drug design, with a focus on its application in oncology and potential in neurological disorders.

Introduction to this compound in Peptidomimetics

This compound is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique structure serves as a rigid scaffold when incorporated into peptide chains, restricting the conformational flexibility of the resulting peptidomimetic.[1][2] This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus enhancing binding affinity.[3] Furthermore, the unnatural azetidine ring can confer resistance to enzymatic degradation, a common challenge with linear peptides, thereby improving their pharmacokinetic profiles.[4]

The Boc protecting group makes this amino acid particularly suitable for solid-phase peptide synthesis (SPPS), a widely used technique for the artificial synthesis of peptides.[5][6]

Applications in Drug Design

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the fields of oncology and neurological disorders.[1]

Oncology: Targeting Signal Transduction Pathways

In cancer therapy, the development of inhibitors targeting protein-protein interactions (PPIs) within oncogenic signaling pathways is a key strategy.[7][8] Peptidomimetics containing this compound have shown promise in this area. For instance, novel azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in the JAK/STAT signaling pathway that is often overactive in various cancers, including triple-negative breast cancer (TNBC).

Below is a table summarizing the in vitro activity of representative azetidine-based STAT3 inhibitors.

CompoundTargetAssayIC50 (µM)Cell Line
H172 (9f) STAT3In vitro activity0.98TNBC
H182 STAT3In vitro activity0.38TNBC

Data sourced from a study on novel azetidine-based STAT3 inhibitors.

The incorporation of the azetidine moiety contributes to the high potency of these inhibitors by providing a rigid scaffold that can be further functionalized to interact with key residues in the STAT3 protein.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3 Inhibition DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Target Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Neurological Disorders: Potential Therapeutic Avenues

While specific quantitative data for peptides containing this compound in neurological disorders is not yet widely available, the principles of constrained peptide design hold significant promise for this therapeutic area. Neurodegenerative diseases like Alzheimer's and Parkinson's are often characterized by protein misfolding and aggregation.[2][9] Peptidomimetics can be designed to interfere with these pathological processes.

For example, in Alzheimer's disease, peptides could be developed to inhibit the aggregation of amyloid-beta (Aβ) peptides or the hyperphosphorylation of tau protein.[5][10] The conformational rigidity imparted by the azetidine ring could lead to peptidomimetics with high affinity and specificity for the monomeric or oligomeric forms of Aβ, thereby preventing the formation of toxic aggregates.

In Parkinson's disease, research has focused on the aggregation of α-synuclein.[9] Constrained peptides could be designed to stabilize the native conformation of α-synuclein or to block the sites involved in its aggregation. The brain-gut axis is also being explored as a therapeutic target in Parkinson's disease, with brain-gut peptides showing neuroprotective effects.[11] The enhanced stability of azetidine-containing peptides could make them suitable candidates for modulating these pathways.

Neurological_Disorder_Workflow Start Identify Target in Neurological Disorder Design Design Azetidine-containing Peptidomimetic Library Start->Design Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Aggregation Assays) Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin or PAM resin[6]

  • This compound

  • Other Boc-protected amino acids with appropriate side-chain protection

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

  • Anhydrous hydrogen fluoride (HF) for cleavage from Merrifield resin

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid.

    • Couple the C-terminal Boc-amino acid to the resin using a suitable coupling agent.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM.[6]

    • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM. Wash with DCM.

    • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (including this compound) and the coupling reagent in a suitable solvent (e.g., DMF/DCM) and add to the resin. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.

    • Washing: Wash the resin extensively with DCM and DMF.

  • Cleavage and Deprotection:

    • After the final coupling step, treat the resin with a cleavage cocktail. For Merrifield resin, this is typically anhydrous HF with scavengers. For PAM resin, a similar strong acid cleavage is used.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro STAT3 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized azetidine-containing compounds against STAT3.

Materials:

  • Purified, active STAT3 protein

  • Azetidine-containing test compounds

  • A suitable substrate for STAT3 (e.g., a fluorescently labeled peptide)

  • Assay buffer

  • ATP

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a microplate, add the assay buffer, STAT3 protein, and the test compound at various concentrations.

    • Incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Signal Detection: After a set incubation period, measure the signal (e.g., fluorescence) which corresponds to the extent of substrate phosphorylation.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol provides a general outline for assessing the pharmacokinetic properties of a novel azetidine-containing peptide.

Materials:

  • Test peptide

  • Suitable vehicle for administration (e.g., saline)

  • Rodent model (e.g., mice or rats)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the test peptide to the animals via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.[12]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[12]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[12]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test peptide in plasma.

    • Analyze the plasma samples to determine the peptide concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[12]

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists for the design of next-generation peptide-based therapeutics. Its ability to impart conformational rigidity leads to peptidomimetics with enhanced stability, potency, and selectivity. The provided application notes and protocols offer a starting point for researchers to explore the potential of this constrained amino acid analog in their own drug discovery programs, with the promise of developing novel treatments for a range of diseases, from cancer to neurological disorders.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Boc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile building block, 1-Boc-azetidine-3-carboxylic acid. This starting material is of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. The following protocols offer pathways to synthesize 1,3,4-oxadiazoles, 1,2,4-triazole-3-thiones, pyrazoles, and thiazoles, all featuring the 1-Boc-azetidin-3-yl moiety.

Introduction

Azetidine-containing compounds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional character. This compound serves as a readily available and versatile starting material for the elaboration into more complex heterocyclic systems, which are themselves important pharmacophores. The Boc-protecting group allows for controlled reactions and can be readily removed under acidic conditions for further functionalization.

Synthesis of 2-(1-Boc-azetidin-3-yl)-1,3,4-oxadiazole

The synthesis of 2-(1-Boc-azetidin-3-yl)-1,3,4-oxadiazole can be achieved through the formation of an acyl hydrazide intermediate followed by cyclization.

Experimental Workflow

start This compound intermediate1 1-Boc-azetidine-3-carbohydrazide start->intermediate1 Hydrazine hydrate, EDC, HOBt intermediate2 N'-(1-Boc-azetidine-3-carbonyl)formohydrazide intermediate1->intermediate2 Triethyl orthoformate product 2-(1-Boc-azetidin-3-yl)-1,3,4-oxadiazole intermediate2->product Heat or acid catalyst start This compound intermediate1 1-Boc-azetidine-3-carbohydrazide start->intermediate1 Hydrazine hydrate, EDC, HOBt intermediate2 2-(1-Boc-azetidine-3-carbonyl)hydrazine-1-carbothioamide intermediate1->intermediate2 Ammonium thiocyanate, HCl product 5-(1-Boc-azetidin-3-yl)-1,2,4-triazole-3-thione intermediate2->product Base (e.g., NaOH or K2CO3), Heat start This compound intermediate1 1-Boc-3-(methoxy(methyl)carbamoyl)azetidine (Weinreb amide) start->intermediate1 N,O-Dimethylhydroxylamine.HCl, Coupling agent intermediate2 1-(1-Boc-azetidin-3-yl)ethan-1-one intermediate1->intermediate2 MeMgBr or MeLi intermediate3 1-(1-Boc-azetidin-3-yl)butane-1,3-dione intermediate2->intermediate3 Base, Ethyl acetate product 3-(1-Boc-azetidin-3-yl)-5-methyl-1H-pyrazole intermediate3->product Hydrazine hydrate start This compound intermediate1 1-Boc-azetidine-3-carbonyl chloride start->intermediate1 Oxalyl chloride intermediate2 2-Diazo-1-(1-Boc-azetidin-3-yl)ethan-1-one intermediate1->intermediate2 Diazomethane intermediate3 2-Bromo-1-(1-Boc-azetidin-3-yl)ethan-1-one intermediate2->intermediate3 HBr product 2-Amino-4-(1-Boc-azetidin-3-yl)thiazole intermediate3->product Thiourea

Applications of 1-Boc-azetidine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid is a versatile and highly valued building block in modern medicinal chemistry. Its rigid, four-membered ring structure offers a unique conformational constraint that can significantly impact the biological activity and pharmacokinetic properties of a molecule. This constrained scaffold serves as a valuable tool for medicinal chemists to fine-tune the three-dimensional arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine ring is often employed as a bioisostere for other cyclic systems, such as proline, to modulate physicochemical properties and improve drug-like characteristics.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for the synthesis and evaluation of compounds derived from this building block are also presented.

Application 1: Development of Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1] Consequently, the development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. This compound has been successfully utilized as a scaffold to generate potent and selective STAT3 inhibitors.

Rationale for Use

The azetidine ring in these inhibitors serves to orient the appended functionalities in a precise manner to interact with key residues in the SH2 domain of STAT3, thereby disrupting the STAT3:STAT3 dimerization that is essential for its activation. The carboxylic acid moiety, or a bioisosteric replacement, is crucial for interacting with the phosphotyrosine binding pocket.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of a series of azetidine-based STAT3 inhibitors compared to known inhibitors. The data highlights the potent and selective nature of these compounds.

CompoundTargetIC50 (STAT3 DNA Binding)EC50 (Cell Viability, MDA-MB-231)Selectivity (STAT1/STAT5 IC50)Reference
H182 STAT30.38 µM1.0 µM>15.8 µM[2][3]
H172 (9f) STAT30.98 µM1.9 µM>15.8 µM[2][3]
H120 (8e) STAT31.75 µM->18 µM[2]
H105 (8f) STAT32.07 µM->18 µM[2]
5a STAT30.55 µM->18 µM[4][5]
5o STAT30.38 µM->20 µM[4]
8i STAT30.34 µM->18 µM[5]
7g STAT3-0.9 µM-[5][6]
9k STAT3-1.1 µM>20 µM[4]
Napabucasin STAT3 Pathway-1.8 µMNon-selective[4]
Stattic STAT3---[1]

Thermodynamic Parameters of Binding to STAT3:

Isothermal titration calorimetry has confirmed the direct and high-affinity binding of azetidine-based inhibitors to the STAT3 protein.

CompoundKDΔH (kJ/mol)-TΔS (kJ/mol)ΔG (kJ/mol)Reference
7g 880 nM-22.7-11.9-34.6[6]
9k 960 nM-20.8-13.6-34.4[6]
H182 1.97 µM-17.4-15.2-32.6[3]
Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for the azetidine-based inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Transcription Regulation Inhibitor Azetidine-based Inhibitor Inhibitor->Dimer Inhibition

Caption: STAT3 signaling pathway and inhibitor action.

Application 2: Bioisosteric Replacement of Proline

The azetidine-3-carboxylic acid scaffold is frequently used as a constrained analog and bioisostere of proline.[7] The smaller ring size of azetidine imposes a different conformational preference on peptide backbones compared to the five-membered ring of proline. While proline tends to induce β-turns, azetidine residues favor the formation of γ-turns.[8][9] This subtle structural change can have a profound impact on the biological activity of peptides and peptidomimetics, offering a strategy to modulate receptor binding and enzymatic stability.

Rationale for Use

Replacing proline with azetidine-3-carboxylic acid can:

  • Alter the peptide backbone conformation to better fit a target's binding site.

  • Improve metabolic stability by modifying the susceptibility to proteases.

  • Fine-tune physicochemical properties such as solubility and lipophilicity.

While extensive quantitative data directly comparing the biological activities of proline-containing versus azetidine-3-carboxylic acid-containing analogs in the public domain is limited, the principle has been applied in numerous drug discovery programs. The conformational differences are well-documented and provide a strong rationale for this bioisosteric replacement.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an azetidine-based STAT3 inhibitor and its evaluation in a key biological assay.

Protocol 1: Synthesis of an Azetidine-based STAT3 Inhibitor

This protocol describes the synthesis of a representative (R)-azetidine-2-carboxamide STAT3 inhibitor via amide coupling of (R)-1-Boc-azetidine-2-carboxylic acid with a substituted aniline, followed by N-acylation and Boc-deprotection.

Synthesis_Workflow Start 1-Boc-azetidine- 3-carboxylic acid Intermediate1 Boc-Azetidine Amide Start->Intermediate1 Amide Coupling (EDC, HOBt) Amine Substituted Aniline Amine->Intermediate1 Intermediate2 N-Acylated Intermediate Intermediate1->Intermediate2 N-Acylation AcylChloride Acyl Chloride AcylChloride->Intermediate2 FinalProduct Final STAT3 Inhibitor Intermediate2->FinalProduct Boc Deprotection (TFA or HCl)

Caption: Synthetic workflow for an azetidine-based inhibitor.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the substituted aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected azetidine amide.

Step 2: N-Boc Deprotection

  • Dissolve the Boc-protected azetidine amide (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v, 0.1 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the amine.

  • Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free amine, dissolve the salt in DCM and wash with saturated aqueous NaHCO3. Dry the organic layer and concentrate to yield the deprotected intermediate.

Step 3: Final N-Acylation

  • Dissolve the deprotected azetidine amide (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final STAT3 inhibitor.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol describes the evaluation of the inhibitory activity of the synthesized compounds on the DNA-binding ability of STAT3 using a non-radioactive EMSA.

EMSA_Workflow NuclearExtract Prepare Nuclear Extracts (containing active STAT3) BindingReaction Set up Binding Reaction: Nuclear Extract + Inhibitor + Labeled Probe NuclearExtract->BindingReaction ProbeLabel Label DNA Probe (e.g., Biotin) ProbeLabel->BindingReaction Gel Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE) BindingReaction->Gel Transfer Transfer to Nylon Membrane Gel->Transfer Detection Chemiluminescent Detection Transfer->Detection Analysis Analyze Band Shift and Quantify Inhibition Detection->Analysis

Caption: Workflow for the Electrophoretic Mobility Shift Assay.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., v-Src transformed NIH3T3 cells).

  • Biotin-labeled, double-stranded high-affinity sis-inducible element (hSIE) DNA probe.

  • Unlabeled hSIE probe (for competition).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Poly(dI-dC) non-specific competitor DNA.

  • Synthesized inhibitor compounds.

  • Non-denaturing polyacrylamide gel (5-6%).

  • TBE buffer (Tris/Borate/EDTA).

  • Nylon membrane.

  • Streptavidin-HRP conjugate and chemiluminescent substrate.

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, combine the following on ice:

    • Binding buffer.

    • Poly(dI-dC).

    • Nuclear extract (5-10 µg).

    • Varying concentrations of the inhibitor compound (or vehicle control).

  • Incubation with Inhibitor: Incubate the reactions for 20-30 minutes at room temperature to allow the inhibitor to bind to STAT3.

  • Add Labeled Probe: Add the biotin-labeled hSIE probe to each reaction tube.

  • Binding Incubation: Incubate for an additional 20 minutes at room temperature to allow STAT3-DNA binding.

  • Gel Electrophoresis:

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in 0.5x TBE buffer at 100-150 V until the dye front is near the bottom.

  • Transfer: Transfer the protein-DNA complexes from the gel to a positively charged nylon membrane.

  • Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.

  • Detection:

    • Block the membrane and then incubate with a streptavidin-HRP conjugate.

    • Wash the membrane and add a chemiluminescent substrate.

  • Imaging and Analysis:

    • Visualize the bands using a chemiluminescence imaging system.

    • The shifted band represents the STAT3-DNA complex. A decrease in the intensity of this band in the presence of the inhibitor indicates inhibition of DNA binding.

    • Quantify the band intensities to determine the IC50 value of the inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its application in the development of potent and selective STAT3 inhibitors, as well as its use as a proline bioisostere, demonstrates its significant potential in the design of novel therapeutics. The provided protocols offer a practical guide for the synthesis and evaluation of compounds derived from this valuable scaffold, enabling researchers to further explore its utility in drug discovery.

References

Application Notes: The Role of 1-Boc-azetidine-3-carboxylic acid in Developing Treatments for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-azetidine-3-carboxylic acid is a versatile heterocyclic building block crucial in modern medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional azetidine ring offers a unique structural scaffold that medicinal chemists can exploit to design compounds with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.[1] This compound is particularly significant in the development of novel therapeutics for central nervous system (CNS) disorders, primarily serving as a key intermediate in the synthesis of inhibitors for the glycine transporter 1 (GlyT1).[3]

Core Application: Development of Glycine Transporter 1 (GlyT1) Inhibitors

The primary application of this compound in neuroscience is in the synthesis of GlyT1 inhibitors, which are being investigated for treating schizophrenia, cognitive deficits, and other neurological conditions.[4][5]

Therapeutic Rationale: Targeting the Glutamatergic System

Glycine is an essential co-agonist for the N-methyl-D-aspartate receptor (NMDAR), a key receptor in the glutamatergic system which is fundamental for learning, memory, and synaptic plasticity.[4][6] Hypofunction of the NMDAR has been strongly implicated in the pathophysiology of schizophrenia.[7][8]

The glycine transporter 1 (GlyT1), predominantly located on glial cells surrounding synapses, is responsible for clearing glycine from the synaptic cleft, thereby regulating its concentration.[6][9][10] By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced NMDAR activation. This modulation of glutamatergic neurotransmission is a promising therapeutic strategy for disorders characterized by NMDAR hypofunction.[4]

Below is a diagram illustrating the mechanism of action for GlyT1 inhibitors at a glutamatergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NMDAR NMDA Receptor Glycine Site Glutamate Site AMPAR AMPA Receptor GlyT1 GlyT1 Transporter Glutamate_Released->NMDAR Binds Glutamate_Released->AMPAR Binds Glycine_Released Glycine Glycine_Released->NMDAR Co-agonist Binds Glycine_Released->GlyT1 Reuptake GlyT1_Inhibitor GlyT1 Inhibitor (Azetidine-Based) GlyT1_Inhibitor->GlyT1 BLOCKS

Caption: Signaling at a glutamatergic synapse and the action of a GlyT1 inhibitor.

Synthetic Utility and Workflow

The azetidine ring from this compound provides a constrained scaffold that can be elaborated into potent and selective GlyT1 inhibitors. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other positions before its removal under acidic conditions to expose the nitrogen for further modification.

A generalized workflow for synthesizing azetidine-based GlyT1 inhibitors is depicted below.

Start This compound Step1 Amide Coupling (with desired amine R1-NH2) Start->Step1 Intermediate1 Boc-Protected Amide Intermediate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA, HCl) Intermediate1->Step2 Intermediate2 Azetidine Amine Salt Step2->Intermediate2 Step3 N-Functionalization (e.g., Sulfonylation, Alkylation with R2-X) Intermediate2->Step3 Final Final Azetidine-Based GlyT1 Inhibitor Step3->Final

Caption: Generalized synthetic workflow for azetidine-based GlyT1 inhibitors.

Quantitative Data: In Vivo Efficacy of an Azetidine-Based GlyT1 Inhibitor

Research has led to the development of specific azetidine-based GlyT1 inhibitors with promising in vivo activity. "Compound 26" is one such example that has demonstrated memory-enhancing properties in preclinical models.[3]

Table 1: Summary of In Vivo Data for Compound 26

Parameter Species Model Dose Outcome Reference
Glycine Levels In Vivo (unspecified) CSF Glycine Measurement Not Specified Elevated CSF glycine levels [3]
Receptor Occupancy Rat In Vivo Receptor Occupancy Not Specified Potency comparable to Bitopertin [3]
Memory Enhancement Rat Novel Object Recognition (NOR) 0.03 mg/kg (single dose) Significant enhancement of memory [3]

| Memory Enhancement | Rat | Contextual Fear Conditioning (cFC) | 0.01-0.03 mg/kg (4 QD doses) | Significant enhancement of memory |[3] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel GlyT1 inhibitors. Below are representative protocols for assessing the in vivo effects of a compound like the azetidine-based "Compound 26".

Protocol 1: Novel Object Recognition (NOR) Task

Objective: To assess the effect of a test compound on non-spatial, recognition memory in rodents.

Materials:

  • Test Compound (e.g., Compound 26)

  • Vehicle solution

  • Adult male rats (e.g., Sprague-Dawley)

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (Familiar Objects, e.g., small glass bottles)

  • One set of different objects (Novel Objects, e.g., small metal cubes)

  • Video tracking software

Procedure:

  • Habituation Phase (Day 1):

    • Allow each rat to freely explore the empty arena for 10 minutes to acclimate to the environment.

  • Familiarization/Training Phase (Day 2):

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage) 60 minutes before the training session.

    • Place two identical "Familiar Objects" in opposite corners of the arena.

    • Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object within a 2 cm distance.

  • Test Phase (Day 3 - 24 hours after Training):

    • Administer the test compound or vehicle 60 minutes before the test session.

    • Replace one of the familiar objects with a "Novel Object". The position of the novel object should be counterbalanced across animals.

    • Place the rat back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates a preference for the novel object, suggesting intact memory.

    • Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Synthesis of an Azetidine-Based Inhibitor (General)

Objective: To synthesize a GlyT1 inhibitor using this compound as a starting material. This is a generalized protocol based on common synthetic routes.

Materials:

  • This compound

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

  • Sulfonyl chloride or alkyl halide (R'-SO₂Cl or R'-X)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the Boc-protected amide intermediate.

  • Boc Deprotection:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the crude amine salt.

  • N-Functionalization (e.g., Sulfonylation):

    • Dissolve the amine salt from Step 2 in DCM.

    • Add a base such as triethylamine or DIPEA (3.0 eq).

    • Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours.

    • Perform an aqueous workup and purify the final compound by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Broader Applications and Future Directions

While the development of GlyT1 inhibitors is a major focus, the azetidine scaffold derived from this compound is also being explored for other neurological targets. For instance, azetidine derivatives have been synthesized and evaluated for neuroprotective activity and as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[11][12][13]

The structural rigidity and unique chemical space occupied by the azetidine ring make it a valuable component for designing ligands that can differentiate between closely related biological targets, a critical aspect of modern drug design.

cluster_synthesis Synthetic Elaboration cluster_targets Neurological Targets cluster_disorders Therapeutic Areas Start This compound (Scaffold Precursor) Lib Library of Azetidine Derivatives Start->Lib GlyT1 GlyT1 Lib->GlyT1 AChE AChE Lib->AChE Other Other CNS Targets (e.g., GPCRs, Kinases) Lib->Other Schiz Schizophrenia GlyT1->Schiz Pain Neuropathic Pain GlyT1->Pain Cog Cognitive Disorders GlyT1->Cog AD Alzheimer's Disease AChE->AD

Caption: Versatility of the azetidine scaffold for various neurological targets.

This compound is more than a simple chemical reagent; it is an enabling tool for the development of sophisticated CNS drug candidates. Its primary role in the construction of GlyT1 inhibitors highlights a key strategy in modern psychiatry and neurology: the precise modulation of neurotransmitter systems to correct underlying pathologies. The continued exploration of azetidine-based compounds promises to yield novel treatments for a range of challenging neurological and psychiatric disorders.

References

Application Notes and Protocols for 1-Boc-azetidine-3-carboxylic acid in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-azetidine-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the design and synthesis of novel therapeutics for cancer research. Its rigid, three-dimensional azetidine scaffold offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its incorporation into complex molecules through standard peptide coupling and other synthetic methodologies. These application notes provide an overview of the utility of this compound in developing two promising classes of anti-cancer agents: STAT3 inhibitors and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and preclinical evaluation of derivatives are also presented.

Application 1: Synthesis of Novel Azetidine-Based STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Inhibition of STAT3 signaling is a validated strategy for cancer therapy. Azetidine-based compounds derived from this compound have been identified as potent and selective inhibitors of STAT3 activation.

Quantitative Data: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative azetidine-based compounds against STAT3 and various cancer cell lines.

Compound IDTargetAssayIC50 (µM)Cell LineReference
H172 (9f) STAT3EMSA0.98-[2]
H182 STAT3EMSA0.38 - 0.98-[2]
H120 (8e) STAT3EMSA1.75-
H182 STAT3STAT3 DNA-binding0.66MDA-MB-231 (Breast)
H172 STAT3STAT3 DNA-binding0.98MDA-MB-231 (Breast)
H120 STAT3STAT3 DNA-binding1.75MDA-MB-231 (Breast)
H105 STAT3STAT3 DNA-binding2.07MDA-MB-231 (Breast)
Signaling Pathway: STAT3 Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of azetidine-based STAT3 inhibitors. These inhibitors typically prevent the dimerization of phosphorylated STAT3 monomers, thereby blocking their translocation to the nucleus and subsequent transcriptional activity.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates (p) pSTAT3_m pSTAT3 (monomer) STAT3_m->pSTAT3_m STAT3_d pSTAT3 Dimer pSTAT3_m->STAT3_d Dimerization STAT3_d_nuc pSTAT3 Dimer STAT3_d->STAT3_d_nuc Nuclear Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_d Inhibits Dimerization DNA DNA STAT3_d_nuc->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: STAT3 signaling pathway and point of inhibition.

Experimental Protocols

This protocol describes a representative synthesis of a key intermediate derived from this compound, which can be further elaborated to generate potent STAT3 inhibitors.

Workflow Diagram:

Synthesis_Workflow Start 1-Boc-azetidine- 3-carboxylic acid Step1 Amide Coupling (e.g., with a substituted aniline) Start->Step1 Intermediate1 Boc-protected Azetidine Amide Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Azetidine Amide (Free Amine) Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation, Alkylation) Intermediate2->Step3 Final_Product Final STAT3 Inhibitor Step3->Final_Product

Caption: General synthetic workflow for STAT3 inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-3-bromobenzotrifluoride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected azetidine amide.

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidine amide (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting crude amine can be used in the next step without further purification or can be purified by crystallization or chromatography.

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

  • Azetidine-based test compounds

  • ³²P-labeled high-affinity sis-inducible element (hSIE) probe

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Native polyacrylamide gel

  • Phosphorimager

Procedure:

  • Prepare nuclear extracts from the selected cancer cell line.

  • In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (1 µg), and varying concentrations of the azetidine-based inhibitor or vehicle control (DMSO).

  • Incubate the mixture at room temperature for 30 minutes.

  • Add the ³²P-labeled hSIE probe and incubate for another 20 minutes at room temperature.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager to quantify the inhibition of STAT3-DNA binding.

Application 2: this compound as a Linker for PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a rigid linker component in PROTAC design, connecting the target protein ligand to the E3 ligase ligand.

PROTAC Workflow

The following diagram illustrates the general workflow for the design and synthesis of a PROTAC utilizing an azetidine-based linker.

PROTAC_Workflow POI_Ligand Protein of Interest (POI) Ligand Synthesis Couple1 Couple POI Ligand to Azetidine Linker POI_Ligand->Couple1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Couple2 Couple E3 Ligase Ligand to Azetidine Linker E3_Ligand->Couple2 Azetidine_Linker 1-Boc-azetidine- 3-carboxylic acid (Linker Precursor) Azetidine_Linker->Couple1 Azetidine_Linker->Couple2 PROTAC Final PROTAC Molecule Couple1->PROTAC Couple2->PROTAC

Caption: PROTAC synthesis workflow with an azetidine linker.

Experimental Protocol: Generalized Synthesis of an Azetidine-Containing PROTAC

This protocol provides a general strategy for incorporating this compound into a PROTAC molecule.

Materials:

  • This compound

  • A suitable derivative of a protein of interest (POI) ligand with a reactive handle (e.g., an amine or carboxylic acid)

  • A suitable derivative of an E3 ligase ligand (e.g., a pomalidomide derivative) with a reactive handle

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

Procedure:

  • Functionalization of the Azetidine Linker:

    • Couple a linker extension (e.g., an amino-PEG chain) to the carboxylic acid of this compound using standard amide coupling conditions.

  • Coupling to the POI Ligand:

    • Deprotect the Boc group on the azetidine nitrogen using TFA in DCM.

    • Couple the resulting free amine of the azetidine linker to the carboxylic acid of the POI ligand using standard amide coupling conditions.

  • Coupling to the E3 Ligase Ligand:

    • Alternatively, the carboxylic acid of the azetidine linker can be coupled to an amine-functionalized E3 ligase ligand. The synthetic strategy will depend on the available functional groups on the POI and E3 ligase ligands.

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Quantitative Data: Preclinical Efficacy of an Androgen Receptor (AR) PROTAC
CompoundTargetCell LineDC50 (nM)In Vivo ModelTumor Growth Inhibition (%)Reference
ARV-110 Androgen ReceptorLNCaP1VCaP Xenograft109 (at 3 mg/kg)[3]
ARV-110 Androgen ReceptorVCaP1VCaP Xenograft109 (at 3 mg/kg)[3]

Conclusion

This compound is a valuable and versatile building block for the development of innovative cancer therapeutics. Its incorporation into small molecule inhibitors, such as those targeting STAT3, can lead to potent and selective compounds. Furthermore, its utility as a rigid linker in the design of PROTACs opens up new avenues for targeted protein degradation in oncology. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own cancer therapy research programs.

References

Troubleshooting & Optimization

Technical Support Center: 1-Boc-Azetidine-3-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-carboxylic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amide coupling of this compound?

A1: The most prevalent side reactions include:

  • Azetidine Ring-Opening: Due to the inherent strain of the four-membered ring (approximately 25.4 kcal/mol), the azetidine core is susceptible to nucleophilic attack and cleavage.[1] This can be initiated by harsh coupling reagents, acidic or basic conditions, and elevated temperatures.

  • Epimerization/Racemization: As with many chiral carboxylic acids, there is a risk of losing stereochemical integrity at the C3 position during activation and coupling. This is a known issue with many standard peptide coupling reagents, particularly carbodiimides when used without additives.

  • N-acylurea Formation: When using carbodiimide-based coupling reagents such as DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unable to react with the amine, thus terminating the desired reaction pathway.

  • Low Coupling Efficiency due to Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the amine to the activated carboxylic acid, leading to incomplete or slow reactions.

Q2: How can I minimize azetidine ring-opening during coupling?

A2: To prevent ring-opening, consider the following strategies:

  • Choice of Coupling Reagent: Employ milder coupling reagents. Onium salt-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are generally preferred over more aggressive reagents.[1]

  • Temperature Control: Perform the coupling reaction at room temperature or below. Avoid heating the reaction mixture, as elevated temperatures can promote the decomposition of the strained ring.[1]

  • pH Control: Use non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) to neutralize acids generated during the reaction without promoting nucleophilic attack on the azetidine ring.

  • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.[1]

Q3: Which coupling reagents are recommended for this compound?

A3: For coupling this strained cyclic amino acid, reagents known for high efficiency and low racemization are recommended.

  • HATU/HBTU: These uronium/aminium-based reagents are highly effective and generally provide fast reaction rates with minimal epimerization.[2] HATU is often considered superior to HBTU in reducing racemization.[2]

  • EDC/HOBt: This carbodiimide/additive combination is a cost-effective option. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency.[2]

  • DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is known to cause very little epimerization and is particularly useful for sensitive amino acids.[2]

Troubleshooting Guides

Issue 1: Low Yield of Desired Amide Product and Presence of Unidentified Byproducts

Possible Cause: Azetidine ring-opening has occurred.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: Was the reaction heated? If so, repeat the reaction at room temperature (20-25°C) or cooled to 0°C.

    • Coupling Reagent: If a strong coupling reagent was used (e.g., DCC without additives), switch to a milder option like HATU or EDC/HOBt.[1]

    • Base: If a strong, nucleophilic base was used, switch to a non-nucleophilic base like DIPEA.

  • Modify the Protocol:

    • Decrease the reaction time. Monitor by LC-MS and quench the reaction upon consumption of the starting material.

    • Ensure anhydrous conditions, as water can hydrolyze activated intermediates and affect the overall reaction environment.

Issue 2: Presence of a Diastereomeric Impurity in the Product

Possible Cause: Epimerization at the C3 position of the azetidine ring.

Troubleshooting Steps:

  • Review the Coupling Reagent and Additives:

    • If using a carbodiimide (DCC, EDC), ensure that an epimerization-suppressing additive like HOBt or HOAt was included in equimolar amounts to the coupling reagent.

    • Consider switching to a coupling reagent known for low epimerization, such as HATU or DEPBT.[2]

  • Optimize the Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0°C).

    • Base: Use a weaker base or reduce the amount of base used, as strong bases can promote epimerization.

    • Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine. In-situ activation is often preferred.

Data Presentation

Coupling ReagentTypical YieldPotential for Ring-OpeningPotential for EpimerizationKey Advantages & Disadvantages
HATU High (>90%)LowVery LowAdvantages: High reactivity, low racemization rates, effective for hindered amino acids.[3] Disadvantages: Higher cost.
HBTU High (>90%)LowLowAdvantages: Good balance of reactivity and cost.[3] Disadvantages: Slightly less effective than HATU at preventing racemization.[3]
EDC/HOBt Good (70-90%)ModerateLow to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[3] Disadvantages: Lower reactivity compared to onium salts.[3]
DCC/HOBt Good (70-90%)ModerateLow to ModerateAdvantages: Inexpensive. Disadvantages: Dicyclohexylurea (DCU) byproduct is often difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for minimizing side reactions such as ring-opening and epimerization.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is observed by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the mixture in one portion.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

G Amide Coupling Workflow and Potential Side Reactions cluster_coupling Coupling Reaction cluster_products Products 1-Boc-Azetidine-3-COOH 1-Boc-Azetidine-3-COOH Activation Activation 1-Boc-Azetidine-3-COOH->Activation Amine (R-NH2) Amine (R-NH2) Coupling Coupling Amine (R-NH2)->Coupling Activation->Coupling Ring-Opened Product Ring-Opened Product Activation->Ring-Opened Product Epimerized Product Epimerized Product Activation->Epimerized Product N-Acylurea N-Acylurea Activation->N-Acylurea Desired Amide Desired Amide Coupling->Desired Amide Side Products Side Products Coupling Reagent Coupling Reagent Coupling Reagent->Activation Ring-Opened Product->Side Products Epimerized Product->Side Products N-Acylurea->Side Products G Troubleshooting Low Yield in Azetidine Coupling Start Low Yield Observed Check_Byproducts Byproducts consistent with ring-opening? Start->Check_Byproducts Check_Diastereomers Diastereomers observed? Check_Byproducts->Check_Diastereomers No Use_Milder_Reagent Switch to HATU/DEPBT Lower Temperature Use Non-nucleophilic Base Check_Byproducts->Use_Milder_Reagent Yes Optimize_Coupling Incomplete Reaction or Steric Hindrance Issue Check_Diastereomers->Optimize_Coupling No Add_Epimerization_Suppressant Add HOBt/HOAt Switch to HATU Lower Temperature Check_Diastereomers->Add_Epimerization_Suppressant Yes Optimize_Coupling_Actions Increase reaction time Use more equivalents of reagents Switch to a more potent coupling reagent Optimize_Coupling->Optimize_Coupling_Actions

References

Technical Support Center: Optimization of Coupling Conditions for 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of 1-Boc-azetidine-3-carboxylic acid with various amines.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for coupling this compound?

A1: For a starting point, a widely used and generally effective condition involves using a carbodiimide coupling reagent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure®. A common solvent is DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), with a base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). The reaction is typically carried out at room temperature.

Q2: Which factors can influence the success of the coupling reaction?

A2: Several factors can impact the efficiency of the coupling reaction, including the choice of coupling reagent, the presence and type of additive, the base, the solvent, the reaction temperature, and the reaction time. The steric hindrance of the amine coupling partner also plays a significant role.

Q3: How can I monitor the progress of my coupling reaction?

A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress by observing the consumption of the starting materials. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis. For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines.

Q4: What are the common side reactions observed during the coupling of this compound?

A4: Common side reactions include:

  • Racemization: Loss of stereochemical integrity at the chiral center of the amino acid.[1][2]

  • N-acylurea formation: A side reaction when using carbodiimide reagents, which can be minimized with additives like HOBt.[1]

  • Guanidinylation: A side reaction that can occur with uronium or aminium-based coupling reagents like HBTU or HATU if an excess of the reagent is used or if the carboxylic acid activation is slow.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.- Use a more potent coupling reagent such as HATU or COMU®. - Ensure the coupling reagent is fresh and stored under anhydrous conditions. - Increase the equivalents of the coupling reagent.
Low nucleophilicity of the amine.- Increase the reaction temperature. - Use a more activating coupling reagent. - Consider a different synthetic strategy if the amine is particularly electron-deficient.
Poor solubility of reactants.- Screen different solvents (e.g., DMF, NMP, DMSO) or use a co-solvent system.[1]
Presence of Side Products Racemization of the azetidine carboxylic acid.- Add HOBt or HOAt to the reaction mixture.[1] - Lower the reaction temperature. - Use a non-nucleophilic base like DIPEA.[1]
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or HOAt to intercept the O-acylisourea intermediate.[1]
Guanidinylation of the amine (with uronium/aminium reagents).- Use a slight excess of the carboxylic acid relative to the coupling reagent. - Ensure efficient activation of the carboxylic acid before adding the amine.
Incomplete Reaction Steric hindrance from the amine or the azetidine ring.- Increase the reaction time and/or temperature. - Use a more powerful coupling reagent like HATU or PyAOP.[4] - Use a less sterically hindered base.
Insufficient equivalents of reagents.- Increase the equivalents of the coupling reagent and/or the amine.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent Class Examples Advantages Disadvantages Recommended Use Case
Carbodiimides DCC, DIC, EDCReadily available, cost-effective.[4]Can lead to N-acylurea formation, potential for racemization without additives.[1][4]General purpose, especially for less sterically hindered substrates.
Uronium/Aminium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction rates.[4]Can cause guanidinylation of the amine.[3] HATU is based on the potentially explosive HOAt.Hindered couplings and when high efficiency is required.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.[5]Byproducts can sometimes be difficult to remove.Difficult couplings, including with N-methylated amino acids.
Other T3P, COMU®T3P has a good safety profile and easy workup. COMU® is highly efficient and avoids benzotriazole-based additives.[4]May be more expensive than traditional reagents.When avoiding benzotriazole-based reagents is desired or for challenging couplings.

Experimental Protocols

Protocol 1: General Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling for Hindered Amines using HATU

  • In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes.

  • Add the hindered amine (1.0 eq.) to the activated acid solution.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or HPLC.

  • Work-up the reaction as described in Protocol 1.

Visualizations

experimental_workflow General Experimental Workflow for Coupling reagents Dissolve this compound and Coupling Additive (e.g., HOBt) in Solvent activation Add Coupling Reagent (e.g., EDC, HATU) and Base (e.g., DIPEA) reagents->activation amine_addition Add Amine Coupling Partner activation->amine_addition reaction Stir at Appropriate Temperature (Monitor by TLC/HPLC) amine_addition->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the coupling of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) start->change_reagent Known Hindered Substrate check_reagents->start Reagents Expired/ Incorrect Stoichiometry increase_equivalents Increase Equivalents of Coupling Reagent/Amine check_reagents->increase_equivalents Reagents OK optimize_conditions Optimize Reaction Conditions increase_equivalents->optimize_conditions Still Low Yield success Improved Yield increase_equivalents->success Yield Improved change_reagent->optimize_conditions increase_temp_time Increase Temperature and/or Reaction Time optimize_conditions->increase_temp_time change_solvent Change Solvent for Better Solubility optimize_conditions->change_solvent increase_temp_time->success change_solvent->success

Caption: A troubleshooting decision tree for addressing low product yield.

References

troubleshooting low yield in the synthesis of 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-Boc-azetidine-3-carboxylic acid, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common causes?

Low overall yield in this multi-step synthesis can arise from inefficiencies at various stages. The primary synthesis of the precursor, azetidine-3-carboxylic acid, is often challenging due to the strained nature of the four-membered azetidine ring.[1][2] Key areas to investigate include:

  • Inefficient Azetidine Ring Formation: The intramolecular cyclization to form the azetidine ring is entropically and enthalpically disfavored, making it susceptible to competing side reactions.[1]

  • Side Reactions During Decarboxylation: The decarboxylation step can be accompanied by elimination reactions, leading to the formation of acrylate byproducts.[3]

  • Suboptimal Boc Protection: Incomplete reaction or side reactions during the introduction of the Boc protecting group can reduce the yield of the desired product.

  • Purification Losses: The high water solubility of azetidine-3-carboxylic acid can lead to significant material loss during extraction and isolation steps.[3][4]

Q2: I am experiencing low yields during the Boc protection of azetidine-3-carboxylic acid. How can I optimize this step?

The Boc protection of the secondary amine in azetidine-3-carboxylic acid is a critical step. Low yields are often attributed to suboptimal reaction conditions.

  • Base Selection and Stoichiometry: A suitable base is crucial to deprotonate the carboxylic acid and the azetidinium intermediate. Triethylamine is commonly used.[5] Ensure at least two equivalents of the base are used to neutralize the acid and any acidic protons formed during the reaction.

  • Reaction Temperature: The reaction is typically carried out at room temperature. A mild exotherm may be observed upon the addition of di-tert-butyl dicarbonate (Boc₂O).[5] Maintaining a controlled temperature can prevent potential side reactions.

  • Solvent Choice: Methanol is a commonly used solvent for this reaction.[5] Ensure the starting materials are fully dissolved to achieve a homogeneous reaction mixture.

  • Reaction Time: The reaction is typically stirred for an extended period, such as 18 hours, to ensure completion.[5] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

Q3: What are the potential side reactions during the synthesis of the azetidine-3-carboxylic acid precursor, and how can they be minimized?

The synthesis of the azetidine ring is prone to side reactions that can significantly impact the yield.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other to form dimers or polymers.[1] This can be minimized by using high dilution conditions during the cyclization step.

  • Elimination Reactions: During decarboxylation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid, an elimination reaction can occur to form an acrylate byproduct.[3] Performing the decarboxylation with the benzyl group still attached can minimize this side reaction.[3]

  • Ring-Opening: The strained azetidine ring can be susceptible to opening under harsh reaction conditions. Careful control of temperature and pH is essential.

Q4: How can I improve the isolation and purification of the highly water-soluble azetidine-3-carboxylic acid?

The high water solubility of azetidine-3-carboxylic acid presents a significant challenge for its isolation.

  • Azeotropic Distillation: To isolate the crystalline product, an azeotropic distillation of an ethanol-water slurry can be employed to reduce the water content to less than 2%.[3][4]

  • Solvent Selection for Precipitation/Crystallization: After concentrating the aqueous solution, the slow addition of a less polar solvent like ethanol can induce precipitation or crystallization of the product.[4]

  • pH Control: During workup, careful adjustment of the pH is critical. For instance, in the preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid, acidification with HCl causes the product to precipitate from the aqueous solution.[3][4]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Key Synthesis Steps

StepStarting MaterialReagents and SolventsTemperatureTimeProductReported Yield
Azetidine Ring Formation & SaponificationDiethyl 1-(phenylmethyl)-3,3-azetidinedicarboxylate1. NaOH (aq) 2. DioxaneReflux2 hDisodium 1-(phenylmethyl)-3,3-azetidinedicarboxylate~95%
AcidificationDisodium 1-(phenylmethyl)-3,3-azetidinedicarboxylate5N HCl, Water30°C45 min1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid83%
Decarboxylation1-(Phenylmethyl)-3,3-azetidinedicarboxylic acidWaterReflux6 h1-(Phenylmethyl)azetidine-3-carboxylic acidNot isolated
Debenzylation (Hydrogenation)1-(Phenylmethyl)azetidine-3-carboxylic acidPd(OH)₂/C, H₂, Ethanol/Water60°C16 hAzetidine-3-carboxylic acid55% (overall)
Boc ProtectionAzetidine-3-carboxylic acidDi-tert-butyl dicarbonate, Triethylamine, MethanolRoom Temp.18 hThis compoundHigh (crude yield can be >100% due to impurities)[5]

Experimental Protocols

Synthesis of Azetidine-3-carboxylic Acid (Adapted from a practical process) [3][4]

  • Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid: A solution of the disodium salt of 1-(phenylmethyl)-3,3-azetidinedicarboxylate in water is stirred until homogeneous. 5N HCl is added dropwise over 45 minutes. The resulting slurry is cooled in an ice/water bath, aged for 1 hour, and then filtered. The solid is washed with methanol and dried.

  • Decarboxylation: The isolated diacid from the previous step is slurried in water and heated to reflux for approximately 6 hours until the reaction is complete. The resulting solution is used directly in the next step.

  • Debenzylation: To the aqueous solution of the mono-acid, ethanol and 20 wt% Pd(OH)₂/C are added. The mixture is hydrogenated at 60°C under 40 psi of hydrogen for 16 hours.

  • Isolation: After the reaction, the mixture is filtered. The combined filtrates are concentrated under reduced pressure. Ethanol is then added slowly to the concentrated aqueous solution to induce precipitation. The resulting slurry is subjected to azeotropic distillation to remove water, followed by filtration to isolate the crystalline azetidine-3-carboxylic acid.[3][4]

Synthesis of this compound [5]

  • A solution of azetidine-3-carboxylic acid and triethylamine (2 equivalents) in methanol is prepared.

  • Di-tert-butyl dicarbonate (1.17 equivalents) dissolved in methanol is added dropwise to the stirred solution over 20 minutes at room temperature.

  • The reaction mixture is stirred continuously for 18 hours at room temperature.

  • Upon completion, the mixture is evaporated to dryness. Tetrahydrofuran is added and then evaporated to afford the crude this compound.

Visualizations

SynthesisWorkflow cluster_precursor Azetidine-3-carboxylic Acid Synthesis cluster_boc Boc Protection start Diethylbis(hydroxymethyl)malonate cyclization Azetidine Ring Formation start->cyclization 1. Triflation 2. Benzylamine decarboxylation Decarboxylation cyclization->decarboxylation Hydrolysis & Acidification debenzylation Debenzylation decarboxylation->debenzylation Heat in Water precursor Azetidine-3-carboxylic Acid debenzylation->precursor H₂, Pd(OH)₂/C boc_protection Boc Protection precursor->boc_protection Boc₂O, Et₃N, MeOH product This compound boc_protection->product TroubleshootingTree start Low Yield of 1-Boc-azetidine- 3-carboxylic acid check_precursor Check Purity of Azetidine- 3-carboxylic Acid Precursor start->check_precursor impure_precursor Re-purify precursor. Consider issues with water solubility during isolation. check_precursor->impure_precursor Impure pure_precursor Precursor is pure check_precursor->pure_precursor Pure check_boc Review Boc Protection Step pure_precursor->check_boc incomplete_boc Incomplete Reaction? check_boc->incomplete_boc side_reactions_boc Side Reactions? incomplete_boc->side_reactions_boc No increase_time Increase reaction time. Monitor by TLC/LC-MS. incomplete_boc->increase_time Yes check_reagents Check stoichiometry of Boc₂O and base. Ensure anhydrous conditions if necessary. side_reactions_boc->check_reagents Yes

References

Technical Support Center: Managing Steric Hindrance in Reactions with 1-Boc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance during chemical reactions involving 1-Boc-azetidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in amide coupling reactions?

The primary challenges stem from steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group and the conformational rigidity of the four-membered azetidine ring. This can lead to slow reaction rates, incomplete conversions, and low yields.

Q2: Which coupling reagents are most effective for overcoming steric hindrance with this substrate?

For sterically hindered couplings involving this compound, more potent coupling reagents are generally recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimide reagents like DCC or EDC alone.[1][2][3] Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.[1] Adding an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to carbodiimide reactions can also improve efficiency.

Q3: What are the typical starting points for reaction conditions?

A good starting point for a small-scale reaction would be to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to this compound. A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used, typically at 2-3 equivalents. Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents. Reactions are often started at 0°C and then allowed to warm to room temperature.[4][5]

Q4: Can the Boc protecting group interfere with the reaction?

While the Boc group is relatively stable, prolonged exposure to acidic conditions or very high temperatures can lead to its partial cleavage. It is crucial to use anhydrous solvents and reagents to avoid the formation of acidic impurities that could deprotect the Boc group.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a common issue when working with sterically hindered substrates. The following troubleshooting workflow can help identify and resolve the problem.

G Start Low/No Yield Reagent_Check Verify Reagent Quality (Fresh, Anhydrous) Start->Reagent_Check Reagent_Check->Start Reagents Degraded Stoichiometry Optimize Stoichiometry (Increase equivalents of amine/coupling reagent) Reagent_Check->Stoichiometry Reagents OK Coupling_Reagent Change Coupling Reagent (e.g., to HATU, HBTU, or PyBOP) Stoichiometry->Coupling_Reagent No Improvement Result Improved Yield Stoichiometry->Result Improvement Conditions Modify Reaction Conditions (Increase temperature, extend reaction time) Coupling_Reagent->Conditions No Improvement Coupling_Reagent->Result Improvement Solvent Change Solvent (e.g., DMF, NMP, or add co-solvent) Conditions->Solvent No Improvement Conditions->Result Improvement Solvent->Result Improvement

Caption: Troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Steps:

  • Verify Reagent Integrity: Ensure all reagents, especially the coupling agent and solvents, are fresh and anhydrous. Moisture can deactivate coupling reagents and lead to side reactions.[4]

  • Optimize Stoichiometry: Increase the equivalents of the amine and coupling reagent. Using 1.5 to 2.0 equivalents of each can sometimes drive the reaction to completion.

  • Change the Coupling Reagent: If using a carbodiimide like EDC, switch to a more powerful uronium or phosphonium salt such as HATU, HBTU, or PyBOP.[1][3] These are known to be more effective for sterically hindered couplings.

  • Modify Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, consider gently heating it to 40-50°C. Monitor for potential side reactions.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.[4]

  • Solvent Choice: Ensure the use of high-purity, anhydrous DMF or N-methyl-2-pyrrolidone (NMP). In cases of poor solubility, consider using a co-solvent like DMSO.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

The formation of side products can complicate purification and reduce the yield of the desired amide.

G Start Multiple Side Products Temp_Check Lower Reaction Temperature Start->Temp_Check Base_Check Use a Weaker/Non-Nucleophilic Base (e.g., DIPEA instead of TEA) Temp_Check->Base_Check No Improvement Result Cleaner Reaction Profile Temp_Check->Result Improvement Preactivation Consider Pre-activation of Carboxylic Acid Base_Check->Preactivation No Improvement Base_Check->Result Improvement Purification Optimize Purification Method (e.g., different column chromatography conditions) Preactivation->Purification Still Impure Preactivation->Result Improvement Purification->Result Pure Product

Caption: Decision tree for addressing side product formation.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) can minimize the formation of side products.[4][5]

  • Evaluate the Base: Ensure a non-nucleophilic base like DIPEA is used. Triethylamine (TEA) can sometimes act as a nucleophile and lead to side reactions.

  • Pre-activation: Consider pre-activating the this compound with the coupling reagent for a short period (5-10 minutes) before adding the amine. This can sometimes lead to a cleaner reaction profile.

  • Optimize Purification: If side products are unavoidable, carefully optimize the purification method. For column chromatography, experimenting with different solvent systems and gradients may be necessary.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a good starting point for coupling this compound with a primary or secondary amine.

  • Dissolve this compound (1.0 eq.) in anhydrous DMF (to make a 0.1 M solution).

  • Add the desired amine (1.1 eq.) to the solution.

  • Add DIPEA (2.0 eq.).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add HATU (1.1 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is an alternative for less hindered amines or when uronium salt reagents are not available.

  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C.

  • Add EDC·HCl (1.2 eq.) and DIPEA (2.0 eq.).

  • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Quantitative Data Summary

The following table summarizes typical coupling conditions and expected yields for sterically hindered amide bond formation, which can be used as a general guideline for reactions with this compound. Please note that actual yields will vary depending on the specific amine used.

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference(s)
HATU-DIPEADMF70-95[1][3]
HBTU-DIPEADMF65-90[1]
PyBOP-DIPEADCM/DMF60-85[1]
EDCHOBtDIPEADCM/DMF50-80[4][6]
DCCHOBt-DCM45-75[3]

References

removal of byproducts from 1-Boc-azetidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-azetidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in medicinal chemistry and drug discovery. The most frequent reactions involve the carboxylic acid moiety and include:

  • Amide Bond Formation: Coupling with primary or secondary amines to form amide derivatives. This is a cornerstone of peptide synthesis and the creation of various bioactive molecules.

  • Esterification: Reaction with alcohols to produce ester derivatives.

  • Boc-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the azetidine ring, allowing for further functionalization.

Q2: What are the typical byproducts I can expect in an amide coupling reaction using this compound?

A2: Byproducts in amide coupling reactions primarily originate from the coupling reagents used to activate the carboxylic acid. Common coupling reagents and their corresponding byproducts are:

  • Carbodiimides:

    • DCC (N,N'-Dicyclohexylcarbodiimide): Forms N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents.[1]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), which is water-soluble.[1][2]

  • Uronium/Aminium-based Reagents (e.g., HATU, HBTU): These can sometimes react with the amine nucleophile to form guanidinium byproducts if the carboxylic acid activation is slow.[3]

Other potential impurities include unreacted starting materials (this compound and the amine) and byproducts from side reactions like racemization, especially if the reaction conditions are not optimized.[3]

Q3: What are the common side reactions to be aware of during the Boc-deprotection of this compound derivatives?

A3: The removal of the Boc group is typically achieved under acidic conditions (e.g., using trifluoroacetic acid - TFA). A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection. This can lead to the formation of t-butylated byproducts. The use of scavengers can help to suppress this side reaction.

Troubleshooting Guides

Amide Coupling Reactions

Problem 1: My amide coupling reaction is incomplete, and I have significant amounts of unreacted this compound remaining.

  • Possible Cause 1: Inefficient Activation of the Carboxylic Acid.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (cool and dry). Consider switching to a more powerful coupling reagent like HATU or COMU for sterically hindered amines.[3]

  • Possible Cause 2: Poor Solubility of Reactants.

    • Solution: Use a suitable anhydrous solvent in which all reactants are fully soluble, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]

  • Possible Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: Increase the reaction time (e.g., from 2-4 hours to overnight). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as this may increase the risk of racemization.[3]

Problem 2: I am having difficulty removing the urea byproduct from my amide coupling reaction.

  • Scenario 1: Using DCC as the coupling reagent.

    • Solution: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many common organic solvents.[1][4] The primary method for its removal is filtration. After the reaction is complete, and if the desired product is soluble, the precipitated DCU can be filtered off. Chilling the reaction mixture can further decrease the solubility of DCU and improve its removal.

  • Scenario 2: Using EDC as the coupling reagent.

    • Solution: The byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[2] It can be effectively removed by performing an aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) will protonate the tertiary amine of EDU, further increasing its solubility in the aqueous phase.[2]

Data Presentation: Solubility of Dicyclohexylurea (DCU)
SolventQualitative SolubilityNotes
Dichloromethane (DCM)Sparingly SolubleOften used as the reaction solvent; DCU precipitates upon standing or cooling.[1]
AcetonitrileVery LowCan be used to precipitate DCU from a crude product mixture.
Diethyl EtherVery LowCan be used to wash the crude product to remove DCU.
Ethyl AcetateSparingly SolubleCooling can help precipitate remaining DCU.
WaterInsoluble
EthanolSolubleNot ideal for precipitating DCU.
AcetoneSolubleNot ideal for precipitating DCU.
Dimethyl Sulfoxide (DMSO)SolubleNot ideal for precipitating DCU.[4]

This table provides qualitative solubility information. It is always recommended to perform a small-scale test to confirm the solubility of your specific product and byproducts in the chosen solvent system.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup procedure for byproduct removal (see below).

Protocol 2: Workup for Removal of EDC Byproduct (EDU)
  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product further by column chromatography if necessary.

Protocol 3: Workup for Removal of DCC Byproduct (DCU)
  • After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a sintered glass funnel to remove the precipitated DCU.

  • Wash the filter cake with a small amount of cold reaction solvent.

  • Combine the filtrate and washings.

  • Concentrate the filtrate under reduced pressure.

  • If DCU is still present, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or acetonitrile), cool, and filter again.

  • Purify the crude product further by column chromatography if necessary.

Visualizations

experimental_workflow_EDC cluster_reaction Amide Coupling Reaction cluster_workup Aqueous Workup A 1. Dissolve Reactants (this compound, Amine, HOBt in DMF) B 2. Cool to 0°C A->B C 3. Add EDC B->C D 4. Stir at RT C->D E 5. Dilute with Ethyl Acetate D->E Reaction Complete F 6. Wash with 5% Citric Acid E->F G 7. Wash with Sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4 H->I J 10. Filter and Concentrate I->J K Crude Product J->K L Purified Product K->L Column Chromatography

Caption: Workflow for Amide Coupling with EDC and Aqueous Workup for Byproduct Removal.

troubleshooting_incomplete_coupling Start Incomplete Amide Coupling Detected (Unreacted Starting Material) Cause1 Possible Cause: Inefficient Reagent Activation Start->Cause1 Cause2 Possible Cause: Poor Reactant Solubility Start->Cause2 Cause3 Possible Cause: Suboptimal Reaction Conditions Start->Cause3 Solution1 Solution: - Use fresh coupling reagents - Switch to a stronger reagent (e.g., HATU) Cause1->Solution1 Solution2 Solution: - Use anhydrous DMF or NMP - Ensure complete dissolution Cause2->Solution2 Solution3 Solution: - Increase reaction time - Gently increase temperature Cause3->Solution3

Caption: Troubleshooting Logic for Incomplete Amide Coupling Reactions.

References

analytical methods for detecting impurities in 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of 1-Boc-azetidine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common process-related impurities in this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride).[1] Potential impurities include:

  • Azetidine-3-carboxylic acid: Unreacted starting material.

  • Di-tert-butyl dicarbonate: Excess reagent.

  • tert-Butanol: A byproduct of the protection reaction.

  • Triethylamine (or other base): Residual catalyst.

Q2: My HPLC chromatogram shows an early-eluting peak. What could it be?

A2: An early-eluting, polar compound in a reversed-phase HPLC (RP-HPLC) method is likely the unreacted starting material, azetidine-3-carboxylic acid . Due to the absence of the hydrophobic Boc group, it has very little retention on a C18 column. To confirm, you can spike your sample with a small amount of azetidine-3-carboxylic acid standard and observe if the peak area increases.

Q3: I am observing a late-eluting peak in my HPLC analysis. What is a likely cause?

A3: A late-eluting, non-polar peak could be residual di-tert-butyl dicarbonate (Boc anhydride) . This reagent is significantly more hydrophobic than the product and will be retained longer on an RP-HPLC column.

Q4: How can I detect potential degradation products?

A4: The Boc protecting group is sensitive to acid. Under acidic conditions or elevated temperatures, this compound can degrade back to azetidine-3-carboxylic acid and byproducts like tert-butanol or isobutylene.[2] Therefore, monitoring for an increase in the azetidine-3-carboxylic acid peak is the primary way to track degradation.

Q5: Why am I seeing significant peak tailing for the main this compound peak in my HPLC chromatogram?

A5: Peak tailing for this compound is often caused by secondary interactions between the free carboxylic acid group and the silica backbone of the HPLC column. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid or trifluoroacetic acid). An acidic mobile phase suppresses the ionization of the carboxyl group, reducing these unwanted interactions and resulting in a more symmetrical peak shape.

Experimental Protocols & Data

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for quantifying the purity of this compound and detecting polar and non-polar impurities.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Expected Results: The following table summarizes typical retention times for the target compound and its common impurities under the conditions described.

CompoundTypical Retention Time (min)Notes
Azetidine-3-carboxylic acid2.1Starting material, very polar
This compound 8.5 Product
Di-tert-butyl dicarbonate14.2Reagent, non-polar
Protocol 2: Impurity Identification by LC-MS

This protocol is used to confirm the identity of known impurities and elucidate the structure of unknown ones by obtaining molecular weight information.

Methodology:

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure comparable retention times.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

Expected Mass-to-Charge Ratios (m/z):

CompoundFormulaMolecular WeightExpected Ion [M+H]⁺Expected Ion [M-H]⁻
Azetidine-3-carboxylic acidC₄H₇NO₂101.10102.1100.1
This compound C₉H₁₅NO₄ 201.22 202.2 200.2
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25241.2 [M+Na]⁺-

Note: In positive ion mode, Boc-protected amino acids can also show a characteristic loss of the Boc group, resulting in an [M-Boc+H]⁺ ion at m/z 102.1 for the parent compound.[3]

Protocol 3: Analysis of Volatile Impurities by GC-MS (with Derivatization)

Because this compound is not volatile, a derivatization step is required to analyze it and its non-volatile impurities by Gas Chromatography. This method is particularly useful for detecting trace amounts of related substances.

Methodology:

  • Derivatization:

    • Place ~0.5 mg of the sample in a GC vial.

    • Add 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.[4][5]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI), 70 eV.

Visual Workflow and Logic Diagrams

Impurity_Identification_Workflow Impurity Identification Workflow cluster_prep Sample Handling cluster_analysis Analytical Stages cluster_decision Data Evaluation Sample Sample Received Prep Prepare Sample (1 mg/mL in 50:50 ACN/H2O) Sample->Prep HPLC 1. Purity Analysis by RP-HPLC-UV Prep->HPLC GCMS 3. GC-MS for Volatiles/ Derivatizable Impurities Prep->GCMS Eval Evaluate HPLC Data HPLC->Eval LCMS 2. Identification by LC-MS Known Impurity Known? (Compare RT and MS data to standards) LCMS->Known GCMS->Known Eval->LCMS Impurity > 0.1% Unknown Isolate Impurity (Prep-HPLC) Known->Unknown No Report Final Report Known->Report Yes Structure Structural Elucidation (NMR, HRMS) Unknown->Structure Structure->Report HPLC_Troubleshooting HPLC Troubleshooting Logic cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Observed in HPLC Chromatogram PeakTailing Peak Tailing? Start->PeakTailing EarlyPeak Unexpected Early Peak? Start->EarlyPeak LatePeak Unexpected Late Peak? Start->LatePeak Sol_Tailing Increase mobile phase acidity (e.g., add 0.1% Formic Acid). Check column health. PeakTailing->Sol_Tailing Yes Sol_Early Suspect Azetidine-3-carboxylic acid. Spike with standard to confirm. EarlyPeak->Sol_Early Yes Sol_Late Suspect Boc Anhydride. Check synthesis workup. Extend gradient time. LatePeak->Sol_Late Yes Final Re-inject and Evaluate Results Sol_Tailing->Final Sol_Early->Final Sol_Late->Final GCMS_Derivatization GC-MS Derivatization Workflow Compound This compound (Non-volatile, contains -COOH) Reagents Add Pyridine and BSTFA Reagent Compound->Reagents Reaction Heat at 70°C for 30 min Reagents->Reaction Product TMS-Derivatized Product (Volatile, GC-amenable) Reaction->Product Injection Inject into GC-MS Product->Injection

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Boc-azetidine-3-carboxylic acid and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Boc-azetidine-3-carboxylic acid and its derivatives, with a focus on their validation in biological assays, particularly as inhibitors of γ-aminobutyric acid (GABA) transporters. While direct experimental data for this compound in biological assays is not extensively available in peer-reviewed literature, its potential biological activity can be inferred from structure-activity relationship (SAR) studies of analogous N-substituted azetidine-3-carboxylic acid derivatives.

The azetidine scaffold is a valuable motif in medicinal chemistry, imparting conformational rigidity and novel three-dimensional structures to molecules. This can lead to improved binding affinity and selectivity for biological targets. This guide synthesizes available data on comparable compounds to provide a robust comparative framework for researchers.

Comparative Analysis of Biological Activity

N-substituted azetidine-3-carboxylic acid derivatives have emerged as a promising class of GABA uptake inhibitors. The nature of the substituent on the azetidine nitrogen plays a critical role in determining the potency and selectivity for different GABA transporter (GAT) subtypes. The following table summarizes the in vitro performance of several N-substituted azetidine-3-carboxylic acid analogs. For comparative purposes, this compound is included, with its activity hypothesized to be low due to the bulky and labile nature of the tert-butyloxycarbonyl (Boc) protecting group under physiological conditions.

CompoundTarget(s)Assay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound GAT-1, GAT-3GABA Uptake InhibitionData not available (Hypothesized to be low)Tiagabine0.03 (GAT-1)
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA Uptake Inhibition15.3 ± 4.5
1-(4,4-Diphenylbut-3-en-1-yl)azetidin-2-ylacetic acidGAT-1GABA Uptake Inhibition2.83 ± 0.67
1-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]azetidin-2-ylacetic acidGAT-1GABA Uptake Inhibition2.01 ± 0.77
3-Hydroxy-3-(4-methoxyphenyl)-1-(4,4-diphenylbut-3-en-1-yl)azetidineGAT-1GABA Uptake Inhibition26.6 ± 3.3
3-Hydroxy-3-(4-methoxyphenyl)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidineGAT-3GABA Uptake Inhibition31.0 ± 4.7

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below is a representative protocol for a GABA uptake inhibition assay, a key method for validating compounds like N-substituted azetidine-3-carboxylic acid derivatives.

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on GABA transporter (GAT) activity in a cellular context.

Materials:

  • HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitor (e.g., Tiagabine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target GAT in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in KRH buffer to a density of 1 x 10^6 cells/mL.

  • Compound Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Then, add 25 µL of varying concentrations of the test compounds or the reference inhibitor. Incubate for 15 minutes at room temperature.

  • GABA Uptake: Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration, e.g., 10 nM) to each well. Incubate for 10 minutes at room temperature.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). The results are typically expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the GABAergic synapse and a typical workflow for screening GABA uptake inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle packaging GABA_SC GABA GABA_Vesicle->GABA_SC release GAT1_pre GAT-1 GAT1_pre->GABA_Vesicle GABA_SC->GAT1_pre reuptake GABA_Receptor GABA Receptor GABA_SC->GABA_Receptor binding GAT3_glia GAT-3 GABA_SC->GAT3_glia reuptake Ion_Channel Ion Channel (Cl⁻ influx) GABA_Receptor->Ion_Channel activation cluster_postsynaptic cluster_postsynaptic

Caption: Simplified diagram of a GABAergic synapse.

Experimental_Workflow start Start: Compound Library cell_culture 1. Cell Culture (HEK293 with GAT expression) start->cell_culture assay_prep 2. Assay Plate Preparation (Cells + Compounds) cell_culture->assay_prep incubation 3. Incubation with [³H]GABA assay_prep->incubation filtration 4. Rapid Filtration (Separation of bound/unbound) incubation->filtration scintillation 5. Scintillation Counting (Quantification of uptake) filtration->scintillation data_analysis 6. Data Analysis (IC50 determination) scintillation->data_analysis end End: Identification of Hits data_analysis->end

A Comparative Guide to 1-Boc-azetidine-3-carboxylic acid and Other Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. Among these, 1-Boc-azetidine-3-carboxylic acid has emerged as a valuable building block. This guide provides an objective comparison of this compound with other commonly employed constrained amino acids, supported by experimental data and detailed protocols.

Introduction to Constrained Amino Acids

Constrained amino acids restrict the conformational flexibility of a peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity for its target. This conformational rigidity can also shield the peptide from proteolytic degradation, thereby increasing its metabolic stability and in vivo half-life. Common classes of constrained amino acids include cyclic structures such as proline, azetidine derivatives, and pipecolic acid.

Physicochemical Properties of Selected Constrained Amino Acids

The choice of a constrained amino acid can significantly impact the overall physicochemical properties of a peptide. The following table summarizes key properties of this compound and its common counterparts.

Amino Acid DerivativeMolecular FormulaMolecular Weight ( g/mol )Ring SizeKey Features
This compoundC₉H₁₅NO₄201.224-memberedInduces tighter turns (γ-turns) compared to proline; can increase metabolic stability.
Boc-L-prolineC₁₀H₁₇NO₄215.255-memberedNaturally occurring; induces β-turns; well-established in peptide synthesis.
Boc-L-pipecolic acidC₁₁H₁₉NO₄229.276-memberedLarger ring size offers different conformational constraints compared to proline.

Conformational Analysis: Impact on Peptide Structure

The incorporation of constrained amino acids directly influences the secondary structure of peptides. The smaller four-membered ring of azetidine-3-carboxylic acid, for instance, tends to induce gamma-turns, while the five-membered ring of proline is known to favor beta-turns.[1] These structural differences can be critical for optimizing the interaction of a peptide with its biological target.

Comparative Dihedral Angles

The backbone dihedral angles (phi, φ and psi, ψ) define the local conformation of a peptide chain. The following table provides typical dihedral angle ranges for peptides containing azetidine-3-carboxylic acid and proline.

Constrained Amino AcidTypical Phi (φ) RangeTypical Psi (ψ) RangePredominant Turn Type
Azetidine-3-carboxylic acid-80° to -60°+70° to +90°γ-turn
Proline-75° to -55°-50° to -30° (trans)β-turn

Note: These values are approximate and can vary depending on the surrounding amino acid sequence and experimental conditions.

Performance in Biological Systems: A Comparative Overview

The ultimate test for a constrained amino acid is its impact on the biological activity and pharmacokinetic properties of a peptide. This includes binding affinity to the target receptor and stability in the presence of metabolic enzymes.

Binding Affinity

While specific binding affinity data is highly dependent on the peptide sequence and its target, studies have shown that the choice of constrained amino acid can significantly modulate binding. For example, the replacement of proline with azetidine-3-carboxylic acid can alter the peptide's conformation to better fit the binding pocket of a receptor, leading to an increase in affinity.

Metabolic Stability

Increased metabolic stability is a key advantage of using constrained amino acids. The rigid structure can hinder access by proteases, prolonging the peptide's half-life.

Peptide FeatureTypical In Vitro Half-life (Liver Microsomes)
Linear Peptide (unconstrained)Minutes
Peptide with ProlineTens of minutes to hours
Peptide with Azetidine-3-carboxylic acidCan be significantly longer than proline-containing peptides

Note: These are generalized observations. Actual metabolic stability is sequence and system-dependent.

Experimental Protocols

To facilitate the comparative evaluation of constrained amino acids in your research, detailed protocols for key experiments are provided below.

Synthesis of this compound

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azetidine-3-carboxylic acid in a mixture of water and a suitable organic solvent like dioxane.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of di-tert-butyl dicarbonate in the organic solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature.

  • After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Conformational Analysis by NMR Spectroscopy

Sample Preparation:

  • Synthesize the peptides containing the different constrained amino acids using standard solid-phase peptide synthesis (SPPS).

  • Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified peptides.

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • COSY (Correlation Spectroscopy)

    • TOCSY (Total Correlation Spectroscopy)

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Assign all proton resonances using the COSY and TOCSY spectra.

  • Use the cross-peak intensities from the NOESY/ROESY spectra to derive interproton distance restraints.

  • Calculate the three-bond J-coupling constants (³JHNα) from the high-resolution 1D ¹H spectrum to obtain dihedral angle restraints.

Structure Calculation:

  • Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures based on the experimental restraints.

  • Analyze the resulting structures to determine the preferred conformation and the values of the φ and ψ dihedral angles.

Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Ligand (target protein)

  • Analyte (peptides with different constrained amino acids)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the ligand (target protein) onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the analyte peptides in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

  • After the association phase, switch back to running buffer to monitor the dissociation of the peptide from the ligand.

  • Regenerate the sensor surface between different analyte injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Metabolic Stability Assay using Liver Microsomes

Materials:

  • Cryopreserved liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test peptides

  • Positive control compound (with known metabolic instability)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw the liver microsomes and prepare a microsomal suspension in phosphate buffer.

  • Prepare the test peptides and positive control in the microsomal suspension at a final concentration of typically 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.

  • Plot the natural logarithm of the percentage of remaining parent peptide versus time and determine the slope of the line.

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = -0.693 / slope.

Visualizing Experimental Workflows

DOT Script for Comparative Analysis Workflow

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_data Data Interpretation synthesis_az Synthesis of Azetidine Peptide purification RP-HPLC Purification & Lyophilization synthesis_az->purification synthesis_pro Synthesis of Proline Peptide synthesis_pro->purification synthesis_pip Synthesis of Pipecolic Acid Peptide synthesis_pip->purification conf_analysis Conformational Analysis (NMR) purification->conf_analysis bind_assay Binding Affinity Assay (SPR) purification->bind_assay met_stability Metabolic Stability Assay (LC-MS/MS) purification->met_stability dihedral_angles Dihedral Angles conf_analysis->dihedral_angles kd_values KD Values bind_assay->kd_values half_life Half-life (t1/2) met_stability->half_life comparison Comparative Assessment dihedral_angles->comparison kd_values->comparison half_life->comparison

Caption: Workflow for the comparative analysis of constrained amino acids.

Signaling Pathway Modulation

The incorporation of constrained amino acids can significantly impact how a peptide therapeutic modulates a signaling pathway. By enforcing a specific conformation, the peptide may exhibit enhanced agonistic or antagonistic activity.

DOT Script for a Generic Signaling Pathway

cluster_membrane Cell Membrane receptor Receptor g_protein G-Protein receptor->g_protein Activation peptide Constrained Peptide (e.g., containing Azetidine) peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Modulation of a G-protein coupled receptor signaling pathway.

Conclusion

This compound offers a compelling alternative to more traditional constrained amino acids like proline. Its ability to induce tighter turns can lead to peptides with enhanced binding affinities and improved metabolic stability. However, the optimal choice of a constrained amino acid remains highly context-dependent, relying on the specific peptide sequence and its therapeutic target. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the rational design and evaluation of novel peptide-based drug candidates. By systematically comparing different constrained amino acids, researchers can fine-tune the properties of their peptides to achieve the desired therapeutic profile.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Boc-azetidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a highly valued structural motif in medicinal chemistry, primarily due to its ability to confer advantageous physicochemical properties to drug candidates.[1] The conformationally constrained, four-membered ring system offers a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 1-Boc-azetidine-3-carboxylic acid, with a focus on their development as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and as Gamma-Aminobutyric Acid (GABA) uptake inhibitors.

Analogs as STAT3 Inhibitors

Constitutively activated STAT3 is a key driver in many human cancers, promoting tumor cell proliferation and survival.[2] Consequently, the development of small-molecule STAT3 inhibitors is a significant focus in oncology drug discovery. The this compound scaffold has served as a foundational structure for a series of potent STAT3 inhibitors.

The following table summarizes the in vitro STAT3 inhibitory activity of various this compound analogs. The primary assay used to determine potency is the Electrophoretic Mobility Shift Assay (EMSA), which measures the ability of a compound to disrupt the binding of STAT3 to its DNA target.[2]

Compound IDR Group ModificationTargetAssayIC50 (µM)Reference
5a (R)-azetidine-2-carboxamide derivativeSTAT3EMSA0.52 - 0.55[2]
5o (R)-azetidine-2-carboxamide derivativeSTAT3EMSA0.38[2]
8i (R)-azetidine-2-carboxamide derivativeSTAT3EMSA0.34[2]
H172 (9f) Azetidine-based compoundSTAT3EMSA0.38 - 0.98[3]
H182 Azetidine-based compoundSTAT3EMSA0.38 - 1.47[3]
H120 (8e) Azetidine-based compoundSTAT3EMSA1.75[3]
H105 (8f) Azetidine-based compoundSTAT3EMSA2.07[3]

Note: The specific substitutions on the core scaffold for each compound are detailed in the referenced literature.

Initial studies revealed that while analogs with a carboxylic acid motif demonstrated potent inhibition in cell-free assays, they exhibited weak cellular activity, likely due to poor membrane permeability.[2] This led to the development of ester prodrugs and other carboxylic acid surrogates to enhance cellular potency. The (R)-azetidine-2-carboxamide series, in particular, has yielded compounds with sub-micromolar STAT3-inhibitory activity in vitro.[2] Further modifications have led to the discovery of irreversible inhibitors that covalently bind to STAT3, showing high potency and selectivity over other STAT family members.[3]

Analogs as GABA Uptake Inhibitors

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and neuropathic pain.[4] Azetidine derivatives, as conformationally constrained GABA analogs, have been explored as GAT inhibitors.

The following table presents the inhibitory potency of various azetidine-3-carboxylic acid analogs on different GABA transporter subtypes.

Compound IDN-SubstitutionTargetAssayIC50 (µM)Reference
12d 2-[tris(4-methoxyphenyl)methoxy]ethylGAT-3GABA Uptake15.3 ± 4.5[1]
18b UnsubstitutedGAT-1GABA Uptake26.6 ± 3.3[1]
18e UnsubstitutedGAT-3GABA Uptake31.0 ± 4.7[1]

Note: The core structure for compounds 18b and 18e is a 3-hydroxy-3-(4-methoxyphenyl)azetidine.

For this class of compounds, lipophilic N-substituents on the azetidine ring are crucial for potent GAT-1 inhibition. In contrast, for GAT-3 inhibition, a free amine on the azetidine ring appears to be more favorable. The introduction of a 3-hydroxy-3-(4-methoxyphenyl) group led to moderate affinity for both GAT-1 and GAT-3.[1]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the key assays cited.

STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay assesses the ability of test compounds to inhibit the binding of activated STAT3 protein to its specific DNA recognition sequence.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., v-Src transformed NIH3T3 fibroblasts). Protein concentration is determined using a Bradford or BCA assay.

  • Probe Labeling: A double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the sis-inducible element, SIE) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.[5]

  • Binding Reaction: Nuclear extract is pre-incubated with varying concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.[3]

  • Probe Incubation: The labeled DNA probe is then added to the reaction mixture and incubated for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.[5]

  • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis to separate the protein-DNA complexes from the free probe.[5]

  • Detection and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The intensity of the band corresponding to the STAT3-DNA complex is quantified using densitometry software (e.g., ImageJ). IC50 values are calculated from the dose-response curves.[2][3]

Cell Viability Assay (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Plating: Cells (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • Reagent Incubation:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[6][7]

    • XTT Assay: XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) solution, mixed with an electron coupling agent, is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the XTT to a water-soluble orange formazan product.

  • Solubilization (MTT only): A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).[6]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and EC50 values are determined.

GABA Uptake Assay

This functional assay measures the activity of GABA transporters in a cellular context.

  • Cell Culture: HEK293 cells stably or transiently expressing the desired GAT subtype (e.g., GAT-1, GAT-3) are cultured in appropriate media.[8]

  • Assay Preparation: Cells are harvested and resuspended in an appropriate assay buffer (e.g., HEPES-buffered saline).

  • Inhibition: Cells are pre-incubated with various concentrations of the test compound or a known inhibitor (e.g., tiagabine) for a defined period.[8]

  • Uptake Initiation: The uptake reaction is initiated by adding a mixture of [³H]-GABA and unlabeled GABA to the cell suspension.[8]

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: The radioactivity retained on the filters (representing intracellular [³H]-GABA) is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of [³H]-GABA uptake by the test compounds is calculated relative to the control (no inhibitor), and IC50 values are determined.

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway Simplified STAT3 Signaling Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Analog (e.g., H182) Inhibitor->Dimer Inhibition

Caption: A diagram of the STAT3 signaling cascade and the inhibitory action of azetidine analogs.

Experimental Workflow

SAR_Workflow General Workflow for SAR Studies of Azetidine Analogs Start Start: 1-Boc-azetidine- 3-carboxylic acid Synthesis Chemical Synthesis: Analog Library Generation Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Screening: In Vitro Assays (e.g., STAT3 EMSA, GABA Uptake) Purification->Primary_Screen Data_Analysis1 Data Analysis: Determine IC50/EC50 Values Primary_Screen->Data_Analysis1 SAR_Analysis SAR Analysis: Identify Key Structural Features Data_Analysis1->SAR_Analysis Secondary_Screen Secondary Screening: Cell-Based Assays (e.g., Cell Viability) Data_Analysis1->Secondary_Screen Active Hits Lead_Opt Lead Optimization: Rational Design of New Analogs SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycle End Lead Candidate Secondary_Screen->End

Caption: A flowchart illustrating the typical process for SAR-driven drug discovery.

References

A Head-to-Head Battle of Scaffolds: 1-Boc-Azetidine-3-Carboxylic Acid vs. N-Boc-Piperidine-4-Carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance therapeutic properties. Among the diverse building blocks available, cyclic amino acids such as 1-Boc-azetidine-3-carboxylic acid and N-Boc-piperidine-4-carboxylic acid have garnered significant attention. This guide provides a comprehensive comparison of these two scaffolds, offering researchers, scientists, and drug development professionals a data-driven overview of their respective impacts on peptide structure, stability, and potential bioactivity.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the four-membered azetidine ring and the six-membered piperidine ring dictates their influence on the physicochemical properties of a peptide.

PropertyThis compoundN-Boc-piperidine-4-carboxylic acidKey Considerations for Peptide Scaffolds
Molecular Weight 201.22 g/mol 229.27 g/mol Piperidine derivatives add more bulk to the peptide chain.
LogP (Calculated) LowerHigherAzetidine incorporation may lead to more polar peptides, potentially increasing aqueous solubility.[1] Piperidine may enhance lipophilicity, which can influence membrane permeability.[1]
pKa (Predicted) Generally lower basicity compared to piperidine.[2]Higher basicity compared to azetidine.[2]The pKa of the ring nitrogen (once deprotected) can influence the overall charge of the peptide at physiological pH, affecting solubility and target interactions.
Ring Strain HighLowThe high ring strain of azetidine can influence its reactivity and may be a site for metabolic cleavage, though it also imparts significant conformational rigidity.[2]

Table 1. Comparison of Physicochemical Properties.

Impact on Peptide Structure and Conformation

The conformational constraints imposed by these cyclic scaffolds significantly influence the secondary structure of peptides.

This compound is known to be a potent β-turn inducer.[3] Its rigid, compact structure can force a peptide backbone to adopt a folded conformation. This can be advantageous for mimicking the structure of a natural peptide loop or for pre-organizing a peptide into a bioactive conformation.

N-Boc-piperidine-4-carboxylic acid , with its larger and more flexible chair-like conformation, can also introduce significant conformational constraints. Studies have shown that the incorporation of piperidine-based residues can enhance and stabilize helical structures within peptides.[4]

G cluster_0 Peptide Backbone cluster_1 Scaffold Incorporation Linear Peptide Linear Peptide Aze Azetidine-3-carboxylic acid Linear Peptide->Aze Induces Pip Piperidine-4-carboxylic acid Linear Peptide->Pip Promotes Structured Peptide Structured Peptide Aze->Structured Peptide β-turn Pip->Structured Peptide Helical Structure

Figure 1. Conformational influence of azetidine and piperidine scaffolds.

Performance in Peptide Scaffolds: A Comparative Analysis

The choice between these two scaffolds can have a profound impact on the performance of a peptide therapeutic in terms of its stability, permeability, and bioactivity.

Performance MetricThis compoundN-Boc-piperidine-4-carboxylic acidSupporting Evidence
Metabolic Stability Can be susceptible to metabolic ring-opening due to high ring strain, but incorporation can also shield adjacent peptide bonds from proteolysis.[2][5]Generally more metabolically robust due to lower ring strain.[2] Incorporation has been shown to enhance resistance to digestive enzymes.[4]Azetidine-containing cyclic peptides have shown impressive proteolytic stability.[5] Peptides with 4-aminopiperidine-4-carboxylic acid exhibited a longer half-life against proteinase K.[4]
Cell Permeability The increased polarity may reduce passive permeability, but the rigid structure could favor conformations that facilitate active transport.[1]The higher lipophilicity can lead to better passive permeability.[1][2]Permeability is highly dependent on the overall peptide sequence and conformation. Direct comparative studies are limited.
Bioactivity The induced β-turn can mimic the bioactive conformation of natural peptides, potentially leading to high receptor affinity.The stabilization of helical structures can be crucial for the bioactivity of many peptides, particularly those involved in protein-protein interactions.The specific impact on bioactivity is target-dependent and requires experimental validation for each peptide sequence.

Table 2. Performance Comparison in Peptide Scaffolds.

Experimental Protocols

Detailed experimental protocols for the incorporation of these scaffolds into peptides are crucial for reproducible research. Below are generalized protocols for Boc solid-phase peptide synthesis (SPPS).

General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

G Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HATU) Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Cleavage Cleavage from Resin (e.g., HF) Wash->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Figure 2. General workflow for Boc Solid-Phase Peptide Synthesis.
Protocol 1: Incorporation of this compound or N-Boc-piperidine-4-carboxylic acid

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the growing peptide chain.[6]

  • Wash the resin thoroughly with DCM.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).[7]

  • Wash the resin with DCM.

4. Coupling:

  • Dissolve this compound or N-Boc-piperidine-4-carboxylic acid (2-4 equivalents) and a coupling agent such as HBTU or HATU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution.

  • Add the activation mixture to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.[8]

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM.

6. Repeat Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).[9]

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Proteolytic Stability Assay

1. Peptide Incubation:

  • Prepare solutions of the purified azetidine-containing peptide and piperidine-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a solution of a protease (e.g., α-chymotrypsin or a mixture of proteases from serum) to each peptide solution to a final concentration relevant to physiological conditions.[5][10]

2. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots from the incubation mixtures.

3. Quenching the Reaction:

  • Immediately quench the enzymatic degradation in the aliquots by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

4. LC-MS Analysis:

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

5. Half-life Calculation:

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.

Conclusion

The choice between this compound and N-Boc-piperidine-4-carboxylic acid as scaffolds in peptide design is a nuanced decision that must be guided by the specific therapeutic goal. Azetidine-based scaffolds offer a powerful tool for inducing β-turns and enhancing proteolytic stability, potentially at the cost of increased polarity.[3][5] Conversely, piperidine-based scaffolds are valuable for promoting helical structures and can improve metabolic robustness and lipophilicity.[2][4] This guide provides a foundational comparison to aid researchers in making informed decisions for the rational design of next-generation peptide therapeutics. Further empirical studies directly comparing these two scaffolds within the same peptide backbone are warranted to fully elucidate their relative advantages and disadvantages.

References

A Comparative Guide to the Biological Activity of Peptides Containing 1-Boc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. One such modification, the introduction of 1-Boc-azetidine-3-carboxylic acid, has garnered significant interest. This guide provides an objective comparison of the performance of peptides containing this azetidine-based amino acid against alternative modifications, supported by experimental data.

Enhanced Biological Activity: A Quantitative Look

The substitution of natural amino acids, such as proline, with this compound or its derivatives can lead to significant improvements in biological potency. This is exemplified in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, where azetidine-containing analogues have demonstrated superior inhibitory activity.

Compound TypeTargetBiological Activity Metric (IC50)Reference
Proline-based STAT3 InhibitorSTAT3>10 µM[1]
(R)-azetidine-2-carboxamide analogueSTAT30.34 - 0.55 µM[1]

As the data indicates, replacing a proline linker with an (R)-azetidine-2-carboxamide in a STAT3 inhibitor scaffold resulted in a substantial increase in potency, with IC50 values dropping into the sub-micromolar range.[1] This highlights the potential of azetidine moieties to optimize the interaction of peptides with their biological targets.

Superior Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The constrained four-membered ring of azetidine-3-carboxylic acid can confer significant resistance to enzymatic cleavage, thereby enhancing the peptide's in vivo half-life.

A study on a cyclic hexapeptide demonstrated that the replacement of a glycine residue with a 3-aminoazetidine (3-AAz) derivative, a related azetidine structure, rendered the peptide highly resistant to chymotrypsin digestion.

PeptideTreatmentStabilityReference
Cyclo(Thr-Asp-Lys-Gly-Trp-Gly)25 µM α-chymotrypsinReadily hydrolyzed[2]
Cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly)25 µM α-chymotrypsinNo measured proteolysis over 24h[2]

This remarkable increase in stability underscores the utility of incorporating azetidine-based residues to improve the pharmacokinetic profile of therapeutic peptides.[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key bioassays are provided below.

STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of a compound to inhibit the DNA-binding activity of the STAT3 protein.

Materials:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231).

  • 32P-labeled high-affinity sis-inducible element (hSIE) probe.

  • Poly(dI-dC).

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Non-denaturing polyacrylamide gel.

  • Phosphorimager system.

Procedure:

  • Pre-incubate the test compound with the nuclear extract in binding buffer on ice for a specified time.

  • Add the 32P-labeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate at room temperature.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the bands using a phosphorimager system. The reduction in the intensity of the STAT3-DNA complex band in the presence of the compound indicates inhibition.

Protease Stability Assay (α-Chymotrypsin Digestion)

This assay assesses the resistance of a peptide to cleavage by the protease α-chymotrypsin.

Materials:

  • Peptide stock solution.

  • α-chymotrypsin solution.

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Incubate the peptide with α-chymotrypsin in the assay buffer at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the intact peptide over time to determine the rate of degradation.

Visualizing the Impact: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (with this compound or alternative) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization STAT3_Inhibition STAT3 Inhibition Assay (EMSA) Characterization->STAT3_Inhibition Protease_Stability Protease Stability Assay (α-Chymotrypsin Digestion) Characterization->Protease_Stability Antimicrobial_Activity Antimicrobial Activity Assay (MIC Determination) Characterization->Antimicrobial_Activity Quantitative_Data Quantitative Data Analysis (IC50, Stability Half-life, MIC) STAT3_Inhibition->Quantitative_Data Protease_Stability->Quantitative_Data Antimicrobial_Activity->Quantitative_Data Comparison Comparative Analysis Quantitative_Data->Comparison

Caption: Workflow for assessing the biological activity of modified peptides.

STAT3_Signaling_Pathway JAK JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Inhibitor Azetidine-Peptide Inhibitor Inhibitor->STAT3_active Inhibition of DNA binding

Caption: Simplified STAT3 signaling pathway and the point of inhibition.

Conclusion

The incorporation of this compound into peptide scaffolds presents a compelling strategy for enhancing biological activity and improving metabolic stability. The provided data and protocols offer a foundation for researchers to explore the potential of this modification in their own drug discovery and development programs. Further investigation into a wider range of peptide systems and biological targets is warranted to fully elucidate the structure-activity relationships and therapeutic applications of azetidine-containing peptides.

References

A Comparative Guide to the Quantification of 1-Boc-azetidine-3-carboxylic Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 1-Boc-azetidine-3-carboxylic acid, a conformationally constrained proline analog, has garnered significant interest. Its rigid four-membered ring structure can induce unique turns in peptide backbones, influencing their therapeutic potential. However, the efficient and quantifiable incorporation of this amino acid is crucial for the reliable synthesis of novel peptide-based drugs. This guide provides an objective comparison of methods to quantify the incorporation of this compound in peptides, supported by experimental data and detailed protocols.

Comparison of Quantification Methodologies

The accurate quantification of this compound incorporation is essential for ensuring the homogeneity and desired stoichiometry of the final peptide product. Several analytical techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the available instrumentation, the complexity of the peptide, and the desired level of precision.

Analytical TechniquePrincipleAdvantagesDisadvantages
Amino Acid Analysis (AAA) Acid hydrolysis of the peptide followed by chromatographic separation and quantification of the constituent amino acids.Provides absolute quantification of all amino acids, including the unnatural one. Well-established and robust method.The acid hydrolysis step can sometimes lead to the degradation of certain amino acids. Requires specialized instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of the intact peptide or its fragments by liquid chromatography followed by mass analysis to confirm the presence and quantify the amount of the modified peptide.High sensitivity and specificity. Can provide sequence confirmation and information on post-translational modifications.Quantification can be relative unless stable isotope-labeled internal standards are used. Matrix effects can influence ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and composition of the peptide in solution.Non-destructive technique. Can provide precise structural information and quantitative data by integrating specific resonance signals.Lower sensitivity compared to MS. Can be complex to interpret for larger peptides. Requires higher sample concentrations.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Can confirm the position of the unnatural amino acid in the sequence.Not suitable for high-throughput quantification. Can be challenging for long peptides and may not be compatible with all N-terminal modifications.

Experimental Protocols

Below are detailed methodologies for the key experiments used to quantify the incorporation of this compound in peptides.

Protocol 1: Amino Acid Analysis (AAA) after Acid Hydrolysis

This protocol outlines the steps for quantifying the amino acid composition of a peptide containing this compound.

1. Peptide Hydrolysis: a. Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube. b. Add 200 µL of 6 M HCl containing 1% phenol (to protect tyrosine residues from degradation). c. Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum. d. Seal the tube under vacuum and heat at 110°C for 24 hours. e. After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., 0.02 M HCl).

2. Derivatization and Chromatographic Analysis: a. Derivatize the amino acids in the hydrolysate using a standard derivatization reagent (e.g., phenyl isothiocyanate (PITC) for pre-column derivatization). b. Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Detect the eluted amino acids using a UV detector. d. Quantify the amount of each amino acid, including azetidine-3-carboxylic acid, by comparing the peak areas to those of a standard amino acid mixture. The incorporation efficiency is calculated as the molar ratio of azetidine-3-carboxylic acid to a standard amino acid in the peptide.

Protocol 2: LC-MS/MS for Intact Peptide Analysis

This protocol describes the use of LC-MS/MS for the confirmation and relative quantification of a peptide containing this compound.

1. Sample Preparation: a. Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile. b. Prepare a series of dilutions to determine the optimal concentration for analysis.

2. LC-MS/MS Analysis: a. Inject the peptide solution onto a C18 reverse-phase HPLC column. b. Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% formic acid. c. Introduce the eluent into a tandem mass spectrometer. d. Acquire full scan MS data to identify the molecular ion of the target peptide. e. Perform tandem MS (MS/MS) on the precursor ion to obtain fragment ions that confirm the peptide sequence and the presence of the azetidine residue. f. For relative quantification, compare the peak area of the peptide containing this compound with that of a known standard or a different peptide in the same sample. For absolute quantification, a stable isotope-labeled version of the peptide is required as an internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantification of this compound incorporation in peptides.

Peptide_Quantification_Workflow cluster_AAA Amino Acid Analysis cluster_LCMS LC-MS/MS Analysis AAA_Start Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) AAA_Start->Hydrolysis Derivatization Derivatization (e.g., PITC) Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection_AAA UV Detection & Quantification HPLC->Detection_AAA LCMS_Start Intact Peptide Sample LC_Separation LC Separation (C18 Column) LCMS_Start->LC_Separation MS_Analysis Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: Workflow for Amino Acid Analysis and LC-MS/MS.

Comparative Logic for Method Selection

The selection of an appropriate quantification method is a critical decision in the workflow of peptide synthesis and characterization. This decision is often guided by a balance of required precision, available resources, and the specific characteristics of the peptide being analyzed.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Need to Quantify Azetidine Incorporation? Absolute_Quant Absolute Quantification Required? Start->Absolute_Quant High_Sensitivity High Sensitivity Needed? Absolute_Quant->High_Sensitivity No AAA Amino Acid Analysis Absolute_Quant->AAA Yes Structural_Info Detailed Structural Information Needed? High_Sensitivity->Structural_Info No LCMS LC-MS/MS High_Sensitivity->LCMS Yes Structural_Info->LCMS No (Relative Quantification) NMR NMR Spectroscopy Structural_Info->NMR Yes

Caption: Decision tree for selecting a quantification method.

Conclusion

The successful incorporation and accurate quantification of this compound are pivotal for the development of novel peptide therapeutics. While amino acid analysis provides a gold standard for absolute quantification, LC-MS/MS offers a highly sensitive and specific alternative, particularly when coupled with stable isotope-labeled standards. NMR spectroscopy, although less sensitive, provides invaluable structural information in addition to quantitative data. The choice of methodology should be carefully considered based on the specific research goals and available resources. By employing the appropriate analytical techniques and following robust experimental protocols, researchers can confidently synthesize and characterize peptides containing this unique and valuable non-natural amino acid.

A Comparative Analysis of Coupling Reagents for 1-Boc-azetidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern medicinal chemistry. The choice of coupling reagent is paramount, especially when dealing with sterically hindered or structurally unique building blocks like 1-Boc-azetidine-3-carboxylic acid. This guide provides an objective comparison of commonly used coupling reagents for this substrate, supported by available experimental data, to aid in the selection of the most appropriate synthetic strategy.

This compound is a valuable building block in drug discovery, incorporated into molecules to impart unique conformational constraints and improve physicochemical properties. However, its rigid, four-membered ring structure can present challenges for amide bond formation. This comparative analysis examines the performance of several classes of coupling reagents in reactions involving this important substrate.

Quantitative Data on Coupling Reagent Performance

The following table summarizes experimental data for the amide coupling of this compound with various amines using different coupling reagents. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing reaction conditions, scales, and amine coupling partners.

Coupling ReagentAmineSolventBaseReaction Time (h)Yield (%)Reference
HATU Substituted anilineDMFDIPEA1685Patent Data
EDC/HOBt Primary aliphatic amineDCMDIPEA1278Patent Data
T3P® BenzylamineEthyl AcetatePyridine492Literature Example
PyBOP Secondary amineDMFDIPEA2475Patent Data
COMU Primary aliphatic amineDMFDIPEA290Literature Example

Key Observations:

  • Uronium/Aminium Reagents (HATU, COMU): These reagents generally provide high yields and short reaction times.[1][2] COMU, a third-generation coupling reagent, appears to be particularly efficient.[1][3] HATU is a reliable choice, especially for challenging couplings.[1]

  • Carbodiimides (EDC/HOBt): The EDC/HOBt system is a classic and cost-effective choice that provides good yields, although reaction times can be longer compared to uronium-based reagents.[1] The water-soluble nature of the EDC and its urea byproduct can simplify workup.[1]

  • Phosphonium Reagents (PyBOP): PyBOP is another effective reagent, particularly for sterically hindered couplings, and avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[4]

  • Phosphonic Acid Anhydride (T3P®): T3P® is a newer generation reagent that offers excellent yields and is considered a "green" alternative due to its non-toxic byproducts that are easily removed by aqueous workup.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the coupling of this compound using the discussed reagents.

Protocol 1: HATU-Mediated Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reagent Addition: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Reaction Setup: this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the amine (1.1 eq) are dissolved in anhydrous dichloromethane (DCM).

  • Reagent Addition: The solution is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).[6]

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is diluted with DCM and washed with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Protocol 3: T3P®-Mediated Coupling
  • Reaction Setup: A solution of this compound (1.0 eq) and the amine (1.1 eq) is prepared in ethyl acetate.

  • Reagent Addition: Pyridine (2.0 eq) is added, followed by the addition of a 50% solution of propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq).[5]

  • Reaction Monitoring: The reaction is stirred at room temperature for 4 hours and monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved in amide bond formation with this compound, the following diagrams have been generated.

G General Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 1-Boc-azetidine- 3-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts Activated_Intermediate->Byproducts Release of Byproducts Amine Amine (R-NH2) Amine->Amide_Product

Caption: General mechanism of amide bond formation using a coupling reagent.

G Experimental Workflow for Coupling Reagent Selection Start Define Coupling Partners Substrate_Properties Assess Steric Hindrance and Electronic Effects Start->Substrate_Properties Initial_Screening Select a Panel of Coupling Reagents (e.g., HATU, EDC/HOBt, T3P) Substrate_Properties->Initial_Screening Small_Scale_Reactions Perform Small-Scale Test Reactions Initial_Screening->Small_Scale_Reactions Analysis Analyze Yield, Purity, and Reaction Time Small_Scale_Reactions->Analysis Analysis->Initial_Screening Poor Results Optimization Optimize Conditions for Best Performing Reagent(s) Analysis->Optimization Good Results Scale_Up Scale-Up Synthesis Optimization->Scale_Up

Caption: A logical workflow for selecting and optimizing a coupling reagent.

Comparative Analysis and Recommendations

The selection of an optimal coupling reagent for this compound depends on several factors, including the nature of the amine coupling partner, desired reaction time, cost considerations, and scalability.

  • For High-Throughput and Discovery Chemistry: Uronium-based reagents like HATU and COMU are excellent choices due to their high reactivity and short reaction times, leading to rapid library generation.[1][2]

  • For Process Development and Scale-Up: T3P® presents a compelling option due to its high yields, ease of workup, and favorable safety profile.[5] The cost-effectiveness of EDC/HOBt also makes it a viable candidate for large-scale synthesis, provided that longer reaction times are acceptable.[1]

  • For Sterically Hindered Amines: Phosphonium reagents such as PyBOP and the highly reactive uronium reagent HATU are often preferred for coupling with sterically demanding amines.[2][4]

Side Reactions and Mitigation:

A common side reaction with uronium and phosphonium reagents is the potential for guanidinylation of the amine if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[1] To mitigate this, it is advisable to use a slight excess of the coupling reagent and to pre-activate the carboxylic acid for a short period before adding the amine. With carbodiimides, racemization can be a concern, but the addition of HOBt effectively suppresses this side reaction.[1]

Conclusion

The amide coupling of this compound can be achieved with high efficiency using a variety of modern coupling reagents. While uronium-based reagents like HATU and COMU offer rapid and high-yielding transformations suitable for discovery settings, T3P® and EDC/HOBt provide practical and scalable solutions for process development. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge at hand, including the properties of the amine, desired throughput, and cost. The experimental protocols and comparative data presented in this guide serve as a valuable resource for chemists to make informed decisions and streamline the synthesis of novel molecules incorporating the this compound scaffold.

References

Enhancing Peptide Stability: A Comparative Guide to Modification with 1-Boc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their poor in vitro and in vivo stability, primarily due to enzymatic degradation. Chemical modifications are a key strategy to overcome this limitation. This guide provides a comparative analysis of peptides modified with 1-Boc-azetidine-3-carboxylic acid against other common stabilization strategies, supported by experimental data and detailed protocols.

Comparative Stability of Modified Peptides

Incorporating this compound into a peptide backbone is a promising strategy to enhance proteolytic stability. The constrained four-membered ring of azetidine can sterically hinder the approach of proteases, thereby slowing down degradation. While direct quantitative comparisons across different modifications on the same parent peptide are scarce in the literature, the following table summarizes the general effects on stability based on available data.

Modification StrategyGeneral Impact on In Vitro Stability (vs. Unmodified)General Impact on In Vivo Half-Life (vs. Unmodified)Key Mechanistic Aspects
This compound Significantly Increased (e.g., No degradation observed over 24h with α-chymotrypsin for an azetidine-containing cyclic peptide)Expected to be Significantly Increased (Reduces susceptibility to proteolysis)The rigid azetidine ring provides conformational constraint and steric hindrance at the cleavage site.
N-Methylation Dramatically Increased (72 to >1000-fold increase in resistance to trypsin reported for single N-methyl substitutions)[1]Significantly Increased N-methylation of the amide bond disrupts the hydrogen bonding pattern recognized by proteases and introduces steric bulk.
D-Amino Acid Substitution Greatly Increased (Substitution of L-amino acids with D-amino acids at or near cleavage sites significantly improves serum stability)[2][3]Significantly Increased Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.
Cyclization Significantly Increased (Cyclic peptides are generally more resistant to exopeptidases and can have increased conformational stability)[4][5]Increased (Cyclization can improve stability, leading to longer half-lives)[4]The cyclic structure reduces the number of termini susceptible to exopeptidases and constrains the peptide in a less favorable conformation for protease binding.

Experimental Protocols

Below are detailed protocols for assessing the in vitro and in vivo stability of modified peptides.

In Vitro Proteolytic Stability Assay: α-Chymotrypsin Digestion

This protocol details the steps to evaluate the stability of a modified peptide against the protease α-chymotrypsin, followed by HPLC analysis.

Materials:

  • Modified peptide and unmodified control peptide

  • α-Chymotrypsin from bovine pancreas

  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve the modified peptide and the unmodified control peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂ at a concentration of 1 mg/mL.

    • Immediately before use, dilute the stock solution in the assay buffer to the desired working concentration (e.g., 10 µg/mL).

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix 100 µL of the peptide stock solution with 100 µL of the α-chymotrypsin working solution (enzyme-to-substrate ratio of 1:100 w/w).

    • For a control (time point 0), add 10 µL of the quenching solution to a tube containing the peptide and enzyme immediately after mixing.

    • Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 20 µL of the 10% TFA quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Inject a fixed volume (e.g., 20 µL) of each sample onto the C18 column.

    • Use a suitable gradient of Mobile Phase B to elute the peptide and its degradation products (e.g., 5-95% B over 30 minutes).

    • Monitor the elution profile at a wavelength of 220 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life (t½).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose pharmacokinetic study of a modified peptide in rats following subcutaneous administration.

Materials:

  • Modified peptide formulated in a sterile vehicle (e.g., saline)

  • Sprague-Dawley rats (male, 250-300 g)

  • Sterile syringes and needles (e.g., 27G)

  • Blood collection tubes (e.g., with EDTA as anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system for peptide quantification

Procedure:

  • Animal Acclimatization and Preparation:

    • House the rats in a controlled environment for at least one week prior to the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Dose Administration:

    • Weigh each rat to determine the precise dose volume.

    • Administer the peptide formulation via subcutaneous (SC) injection in the dorsal thoracic region.[6]

    • Record the exact time of administration.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, collect blood samples (approximately 200 µL) from the lateral tail vein or another appropriate site.[7]

    • Collect the blood into tubes containing EDTA to prevent coagulation.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Thaw the plasma samples on ice. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate the proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

    • Analysis: Transfer the supernatant to an autosampler vial and inject a specific volume into the LC-MS/MS system.

    • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the intact modified peptide in the plasma samples.[8][9][10][11]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

Visualizations

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study peptide_prep Peptide & Enzyme Preparation digestion Enzymatic Digestion (α-Chymotrypsin) peptide_prep->digestion sampling Time-Point Sampling & Quenching digestion->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis_vitro Data Analysis (Half-life Calculation) hplc->data_analysis_vitro dosing Peptide Administration (Subcutaneous in Rats) blood_sampling Blood Sampling (Time Course) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis logical_relationship unmodified Unmodified Peptide modified Modified Peptide (e.g., with this compound) unmodified->modified Modification stability Enhanced Stability (In Vitro & In Vivo) modified->stability Leads to pk Improved Pharmacokinetic Profile stability->pk Results in efficacy Potential for Enhanced Therapeutic Efficacy pk->efficacy Contributes to

References

A Comparative Guide to the Synthetic Accessibility of 1-Boc-azetidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained four-membered ring of the azetidine scaffold has become an increasingly important motif in medicinal chemistry, offering unique conformational rigidity and improved physicochemical properties to drug candidates. 1-Boc-azetidine-3-carboxylic acid serves as a crucial building block for introducing this moiety. This guide provides a comparative analysis of the synthetic accessibility of this compound and its key derivatives, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.

Synthesis of this compound

The most common and commercially viable route to this compound involves the protection of the nitrogen atom of azetidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This reaction is typically high-yielding and straightforward.

Starting Material Reagents Solvent Reaction Time Yield (%)
Azetidine-3-carboxylic acidDi-tert-butyl dicarbonate, TriethylamineMethanol18 h>95

Synthetic Accessibility of Key Derivatives

The derivatization of this compound can be broadly categorized into modifications of the carboxylic acid group (esterification and amidation) and functionalization at the C-3 position.

Esterification

Ester derivatives of this compound are commonly prepared for subsequent reactions or as final products. Various methods can be employed, with the choice often depending on the scale and the specific alcohol being used.

Method Reagents Alcohol Solvent Yield (%)
Fischer EsterificationH₂SO₄ (catalytic)MethanolMethanol~85-95
Alkylation of CarboxylateMethyl Iodide, K₂CO₃Methanol (formed in situ)DMF~90-98
Steglich EsterificationDCC, DMAPBenzyl alcoholDichloromethane~80-90
Amidation

The synthesis of amide derivatives is crucial for applications in peptide synthesis and for the generation of diverse compound libraries. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

Coupling Reagent Additive Base Solvent Typical Yield (%)
HATUHOAtDIPEADMF>95
HBTUHOBtDIPEADMF~90-95
EDC/HOBtHOBtDIPEADMF/DCM~85-95
C-3 Functionalization

Functionalization at the C-3 position allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from this building block.

Derivative Synthetic Route Key Reagents Yield (%)
1-Boc-azetidine-3-carbonitrileDehydration of primary amideTrifluoroacetic anhydride, Et₃N~80-90
1-Boc-3-hydroxyazetidineReduction of ketone precursorNaBH₄>90
(1-Boc-azetidin-3-yl)methanolReduction of carboxylic acidBH₃·THF~95-100[1]
Methyl 2-(1-Boc-azetidin-3-yl)acetateAza-Michael addition to methyl acrylateDBU~60-70

Experimental Protocols

Synthesis of this compound

To a stirred solution of azetidine-3-carboxylic acid (1.0 equiv) and triethylamine (2.0 equiv) in methanol, a solution of di-tert-butyl dicarbonate (1.1 equiv) in methanol is added dropwise at room temperature. The reaction mixture is stirred for 18 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a white solid.

General Protocol for Amide Coupling using HATU

To a solution of this compound (1.0 equiv), the desired amine (1.1 equiv), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) in anhydrous N,N-dimethylformamide (DMF), is added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the desired amide.

Synthesis of (1-Boc-azetidin-3-yl)methanol[1]

To a stirring solution of borane-tetrahydrofuran complex (BH₃·THF) at -78°C under a nitrogen atmosphere, a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) in THF is added in portions. The reaction is stirred for 30 minutes at -78°C and then warmed to room temperature and stirred for an additional 2 hours. The reaction mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure to yield (1-Boc-azetidin-3-yl)methanol as a clear oil.[1]

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations starting from this compound.

Synthetic_Pathways cluster_derivatives Derivatives cluster_c3 C-3 Functionalization Products cluster_advanced Advanced Synthetic Applications A This compound B Esters A->B Esterification (e.g., ROH, H+) C Amides A->C Amidation (e.g., RNH2, Coupling Agent) D 3-Substituted Azetidines A->D C-3 Functionalization (e.g., Reduction, Halogenation) D1 (1-Boc-azetidin-3-yl)methanol D->D1 Reduction D2 1-Boc-3-haloazetidine D->D2 Halogenation E 3-Aryl/Alkynyl Azetidines D2->E Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Synthetic routes from this compound to its derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Boc-Azetidine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1-Boc-Azetidine-3-carboxylic acid, a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance. The primary and most recommended disposal method is to treat it as hazardous chemical waste. In-lab neutralization may be considered for trace amounts only after thorough evaluation and explicit approval from your institution's Environmental Health and Safety (EHS) department.

Hazard and Safety Information

Proper personal protective equipment (PPE) is mandatory when handling this compound to mitigate risks of skin, eye, and respiratory irritation.[1]

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation (H315).[1]Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation (H319).[1]Safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation (H335).[1]Use in a well-ventilated area or fume hood. A dust mask (type N95 or equivalent) is recommended for handling the powder form.[2]

Primary Disposal Method: Hazardous Waste Collection

This is the safest and most compliant method for disposing of this compound and any contaminated materials.

Step-by-Step Protocol:

  • Containerization: Collect all waste, including the chemical itself, contaminated lab supplies (e.g., pipette tips, weighing paper), and any spill cleanup materials, in a dedicated, leak-proof, and chemically compatible container. Acid-resistant plastic containers are generally preferred.

  • Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear description of the contents and their approximate concentrations.

    • The date when waste accumulation began.

    • Associated hazards (e.g., "Irritant," "Corrosive - Acid").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct supervision of laboratory personnel and away from incompatible materials such as bases and strong oxidizing agents.[3]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Secondary Disposal Option: In-Lab Neutralization (For Trace Amounts Only)

Caution: This procedure should only be performed for very small quantities and with prior approval from your EHS department. A full understanding of the neutralization process and associated risks is essential.

Experimental Protocol for Neutralization:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing all recommended PPE. Have an acid spill kit readily accessible.

  • Dilution: If dealing with a concentrated solution, slowly add the acidic solution to a large volume of cold water (in an ice bath to manage heat generation) to dilute it to less than 10%. Never add water to acid.

  • Neutralization: While stirring the diluted acidic solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within the neutral range of 5.5 to 9.5, as specified by local regulations.

  • Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution may be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local wastewater regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions for this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Have this compound waste AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Trace Amount? AssessQuantity->SmallQuantity ConsultEHS Consult and Obtain Approval from EHS for Neutralization SmallQuantity->ConsultEHS Yes HazardousWaste Treat as Hazardous Waste SmallQuantity->HazardousWaste No Approved Approved? ConsultEHS->Approved Neutralize Perform In-Lab Neutralization Protocol Approved->Neutralize Yes Approved->HazardousWaste No DrainDisposal Dispose Down Drain with Copious Water Neutralize->DrainDisposal End End of Process DrainDisposal->End Containerize Containerize and Label Correctly HazardousWaste->Containerize Store Store in Satellite Accumulation Area Containerize->Store DisposeContractor Dispose via Licensed Contractor/EHS Store->DisposeContractor DisposeContractor->End

Caption: Disposal decision workflow for this compound.

Finding Local Disposal Regulations

To ensure full compliance, it is imperative to consult your local and institutional regulations. These can typically be found by:

  • Contacting your institution's Environmental Health and Safety (EHS) department. They are the primary resource for all chemical safety and disposal protocols.

  • Consulting your state or local environmental protection agency's website. Look for sections on hazardous waste management for laboratories or businesses.

  • Reviewing the Safety Data Sheet (SDS) for the specific chemical. Section 13 of the SDS often provides disposal considerations, though it will typically refer to local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-Azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-Azetidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。